6-Chloro-2-cyano-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIHGTRTKQZJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538875 | |
| Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93683-65-9 | |
| Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-nitropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-cyano-3-nitropyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-cyano-3-nitropyridine is a highly functionalized pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique arrangement of electron-withdrawing groups (chloro, cyano, and nitro) on the pyridine ring endows it with significant reactivity, making it a valuable intermediate in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, reactivity, and applications, particularly within the pharmaceutical and drug development sectors.
Chemical Identity and Properties
The fundamental identification and physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 93683-65-9[1][2][3][4] |
| Molecular Formula | C₆H₂ClN₃O₂[1][2][3] |
| Molecular Weight | 183.55 g/mol [1][2] |
| IUPAC Name | 6-chloro-3-nitropyridine-2-carbonitrile[2] |
| Synonyms | 6-Chloro-3-nitropicolinonitrile, 6-chloro-3-nitro-2-pyridinecarbonitrile[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow or white crystalline powder | [1][3] |
| Melting Point | 118-120 °C | [1][5] |
| Boiling Point | 347.2 °C at 760 mmHg | [1][3] |
| Density | 1.578 - 1.6 g/cm³ | [1][3] |
| Flash Point | 163.781 °C | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][5] |
Table 3: Computational Data
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 79.82 Ų | [2] |
| logP | 1.51488 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
This compound is typically synthesized from readily available dichlorinated nitropyridine precursors.
Synthesis of this compound
A common laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom with a cyanide group.[6]
Reaction Scheme:
2,6-dichloro-3-nitropyridine + CuCN → this compound
Experimental Protocol:
-
Reagents and Materials:
-
Procedure:
-
Combine 2,6-dichloro-3-nitropyridine and copper(I) cyanide in N-methylpyrrolidone in a suitable reaction vessel.[6]
-
Heat the reaction mixture to 180 °C and maintain this temperature for 15 minutes.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Pour the reaction mixture into ice water and stir for 10 minutes.[6]
-
Separate the aqueous layer. Extract the organic layer with boiling toluene and re-extract with ethyl acetate.[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Triturate the resulting residue with diethyl ether and filter to obtain the solid product, this compound.[6]
-
-
Characterization:
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. China this compound CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. This compound | 93683-65-9 [chemicalbook.com]
6-Chloro-2-cyano-3-nitropyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Molecular Structure, Properties, and Synthetic Applications of 6-Chloro-2-cyano-3-nitropyridine for Researchers, Scientists, and Drug Development Professionals.
This technical document provides a comprehensive overview of the chemical properties, molecular structure, and synthetic utility of this compound. It is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols and insights into its application as a key building block in the synthesis of targeted therapeutics.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C₆H₂ClN₃O₂.[1] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a cyano group at the 2-position, and a nitro group at the 3-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Summary of Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1] |
| CAS Number | 93683-65-9 | [1] |
| Appearance | Light yellow crystal | [2] |
| Melting Point | 118-120 °C | [2] |
| Boiling Point | 347.2 °C at 760 mmHg | [2] |
| Density | 1.578 g/cm³ | [2] |
| Flash Point | 163.781 °C | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Synthesis and Experimental Protocols
This compound is typically synthesized from 2,6-dichloro-3-nitropyridine. The following is a representative experimental protocol for its preparation.
General Synthesis Protocol
Reaction: Synthesis of 2-cyano-3-nitro-6-chloropyridine
Reagents:
-
2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmol)
-
Cuprous(I) cyanide (2.55 g, 28.5 mmol)
-
N-methylpyrrolidone (19 mL)
-
Ice water
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ether
Procedure:
-
Combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.
-
Heat the mixture to 180 °C and maintain this temperature for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir for 10 minutes.
-
Separate the aqueous layer and extract the organic layer with boiling toluene, followed by a re-extraction with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Grind the residue with ether and filter to obtain 2-cyano-3-nitro-6-chloropyridine.[3]
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The trifunctional nature of this compound makes it a valuable starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Of particular interest to drug development professionals is its use in the preparation of pyrido[2,3-d]pyrimidines, a scaffold found in a number of kinase inhibitors, including those targeting MAP kinase-interacting kinases (MNK) and Pim kinases.
The following workflow illustrates a general synthetic route to a pyrido[2,3-d]pyrimidine core, which can be further elaborated to generate libraries of potential kinase inhibitors.
Synthetic workflow for the preparation of a Pyrido[2,3-d]pyrimidine core.
This synthetic pathway leverages the reactivity of the chloro and nitro groups, followed by cyclization to form the fused pyrimidine ring. The resulting core structure can then be diversified through various chemical reactions to explore structure-activity relationships.
Target Signaling Pathway: PIM-1 Kinase
The pyrido[2,3-d]pyrimidine derivatives synthesized from this compound have been investigated as inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation.[4][5] Its signaling is often upregulated in various cancers, making it an attractive target for therapeutic intervention.
The diagram below provides a simplified overview of the PIM-1 signaling pathway, highlighting its central role in cell survival and proliferation.
Simplified PIM-1 Kinase Signaling Pathway and point of inhibition.
Inhibitors derived from this compound can block the activity of PIM-1, thereby preventing the phosphorylation of its downstream targets. This leads to the activation of pro-apoptotic proteins like Bad and the stabilization of cell cycle inhibitors like p27, ultimately resulting in decreased cell survival and proliferation. The development of potent and selective PIM-1 inhibitors is an active area of research in oncology, and this compound serves as a critical starting material in these efforts.
References
An In-depth Technical Guide to the Synthesis of 6-Chloro-2-cyano-3-nitropyridine
This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-cyano-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Data
This compound is a light yellow crystalline solid with the molecular formula C₆H₂ClN₃O₂ and a molecular weight of 183.55.[1][2] The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₂ | [1][2] |
| Molecular Weight | 183.55 g/mol | [1][2] |
| Appearance | Light yellow crystal | [1] |
| Melting Point | 118-120 °C | [1][3] |
| Boiling Point | 347.2 °C at 760 mmHg | [1][4] |
| Density | 1.578 g/cm³ | [1] |
| Flash Point | 163.781 °C | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |
| CAS Number | 93683-65-9 | [1][2][5] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the cyanation of 2,6-dichloro-3-nitropyridine. This reaction utilizes cuprous(I) cyanide in a high-boiling solvent.
Experimental Protocol
The following protocol is a general procedure for the preparation of this compound:
Materials:
-
2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmol)
-
Cuprous(I) cyanide (2.55 g, 28.5 mmol)
-
N-methylpyrrolidone (NMP) (19 mL)
-
Ice water
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ether
Procedure:
-
In a reaction vessel, combine 2,6-dichloro-3-nitropyridine and cuprous(I) cyanide in N-methylpyrrolidone.[5]
-
Heat the reaction mixture to 180 °C and maintain this temperature for 15 minutes.[5]
-
After the reaction is complete, cool the mixture to room temperature.[5]
-
Pour the reaction mixture into ice water and stir for 10 minutes.[5]
-
Separate the aqueous layer. Extract the organic layer with boiling toluene, followed by a re-extraction with ethyl acetate.[5]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Grind the resulting residue with ether and filter to obtain 2-cyano-3-nitro-6-chloropyridine.[5]
Yield: The reported yield for this synthesis is approximately 39%.[5]
Characterization: The product can be characterized using ¹H-NMR spectroscopy. The expected signals in CDCl₃ at 300MHz are: δ 7.78 (d, J = 8.9Hz, 1H) and 8.54 (d, J = 8.9Hz, 1H).[5]
Visualizing the Synthesis and Workflow
To better illustrate the synthetic process and the general experimental workflow, the following diagrams have been generated.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Discovery and Applications
While the specific historical details of the discovery of this compound are not extensively documented in readily available literature, its significance lies in its role as a versatile building block in medicinal chemistry. It serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. For instance, it is utilized in the development of dual MNK/PIM kinase inhibitors for leukemia and potent dihydrofolate reductase inhibitors for treating Pneumocystis pneumonia.[1] The reactivity of the chloro, cyano, and nitro groups allows for diverse chemical modifications, making it a valuable scaffold for drug discovery programs.
References
Spectroscopic Profile of 6-Chloro-2-cyano-3-nitropyridine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the compound 6-chloro-2-cyano-3-nitropyridine, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.
Chemical Structure and Properties
-
IUPAC Name: 6-chloro-3-nitropyridine-2-carbonitrile
-
Synonyms: 6-chloro-3-nitropicolinonitrile, 2-Pyridinecarbonitrile, 6-chloro-3-nitro-[1]
-
Molecular Formula: C₆H₂ClN₃O₂[2]
-
Molecular Weight: 183.55 g/mol [2]
-
Melting Point: 118-120 °C[3]
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.54 | Doublet (d) | 8.9 | 1H | H-4 |
| 7.78 | Doublet (d) | 8.9 | 1H | H-5 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-6 (bearing -Cl) |
| ~148 | C-2 (bearing -CN) |
| ~145 | C-3 (bearing -NO₂) |
| ~138 | C-4 |
| ~125 | C-5 |
| ~115 | -CN |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)
Note: An experimental IR spectrum for this compound is not available in the cited literature. The predicted absorption bands are based on the characteristic frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3100-3000 | C-H aromatic stretching | Medium-Weak |
| ~2240-2220 | C≡N stretching (nitrile) | Strong, Sharp |
| ~1600, 1470 | C=C and C=N ring stretching | Medium |
| ~1530 and ~1350 | Asymmetric and Symmetric NO₂ stretching | Strong |
| ~850-750 | C-Cl stretching | Strong |
| ~900-700 | C-H out-of-plane bending | Medium-Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
Note: An experimental mass spectrum for this compound is not available in the cited literature. The predicted data is based on its molecular weight and isotopic distribution of chlorine.
| m/z | Ion | Notes |
| 183 | [M]⁺ | Molecular ion with ³⁵Cl isotope. |
| 185 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope. The expected intensity ratio of [M]⁺ to [M+2]⁺ is approximately 3:1.[6] |
| 153 | [M-NO]⁺ | Loss of nitric oxide. |
| 137 | [M-NO₂]⁺ | Loss of nitrogen dioxide. |
| 127 | [M-Cl]⁺ | Loss of chlorine radical. |
Experimental Protocols
The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
The compound can be synthesized by the reaction of 2,6-dichloro-3-nitropyridine with cuprous(I) cyanide in N-methylpyrrolidone (NMP) at elevated temperatures.[5]
-
Reaction Setup: A mixture of 2,6-dichloro-3-nitropyridine (1 equivalent) and cuprous(I) cyanide (1.1 equivalents) is prepared in N-methylpyrrolidone.
-
Heating: The reaction mixture is heated to 180 °C and maintained for 15 minutes.[5]
-
Work-up: After cooling to room temperature, the mixture is poured into ice water and stirred. The aqueous layer is separated, and the organic layer is extracted with boiling toluene followed by ethyl acetate.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is triturated with ether and filtered to yield the final product.[5]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is conducted to obtain singlets for all carbon signals. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
Caption: Correlation of functional groups to spectroscopic signals.
References
- 1. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China this compound CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Chemical properties and reactivity of 6-Chloro-2-cyano-3-nitropyridine
An In-depth Technical Guide to 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, a versatile intermediate in organic synthesis.
Chemical and Physical Properties
This compound, with the CAS number 93683-65-9, is a light yellow crystalline solid.[1] It is an important building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClN₃O₂ | [1][3] |
| Molecular Weight | 183.55 g/mol | [1][3] |
| Appearance | Light yellow crystal / White crystalline powder | [1][4] |
| Melting Point | 118-120 °C | [1][5] |
| Boiling Point | 347.2 °C at 760 mmHg | [1][4] |
| Density | 1.578 g/cm³ (1.6 ± 0.1 g/cm³ predicted) | [1][4][5] |
| Flash Point | 163.781 °C | [1] |
| Refractive Index | 1.604 | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][5] |
| Purity | ≥97% (HPLC) / 98% / 99% min | [1][3][4][6] |
| SMILES | N#CC1=NC(Cl)=CC=C1--INVALID-LINK--=O | [3] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the interplay of its three functional groups on the pyridine ring: the chloro, cyano, and nitro groups. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it susceptible to a variety of transformations.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (NAS).[2][7] The pyridine nitrogen and the strongly electron-withdrawing nitro and cyano groups stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction, thus facilitating the substitution.[7][8]
Common nucleophiles that can displace the chloride include:
-
Alkoxides to form alkoxy-pyridines.[10]
-
Hydroxides to form hydroxypyridines.
dot
Caption: General scheme for nucleophilic substitution.
Reduction of the Nitro Group
The nitro group at the 3-position can be readily reduced to an amino group, providing a key step for further functionalization, such as in the synthesis of fused heterocyclic systems like pyrido[3,2-d]pyrimidines.[1] This transformation is a common strategy in medicinal chemistry.[11]
A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity and the presence of other reducible functional groups.[11][12] Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[12][13]
-
Metal-Acid Systems: Iron (Fe) or Tin (Sn) in the presence of an acid like acetic acid or hydrochloric acid.[10][13]
-
Other Reagents: Stannous chloride (SnCl₂) is a mild reagent often used for this purpose.[10][13] Trichlorosilane in the presence of a base is another effective method.[14][15]
dot
Caption: Reduction of the nitro group to an amine.
Hydrolysis of the Cyano Group
The cyano group at the 2-position can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid.[16][17] The outcome of the reaction often depends on the reaction conditions, such as temperature and reagent concentration.[16][18]
-
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of a weak nucleophile like water.[17][19] Vigorous conditions typically lead to the carboxylic acid.[20]
-
Base-catalyzed hydrolysis: A strong nucleophile like hydroxide can directly attack the nitrile carbon.[19] Milder conditions may allow for the isolation of the intermediate amide, while more forceful conditions will produce the carboxylate salt.[16]
dot
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. China this compound CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 15. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 18. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
6-Chloro-2-cyano-3-nitropyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-2-cyano-3-nitropyridine, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing essential data, detailed experimental protocols, and clear visual representations of analytical workflows.
Core Physicochemical Properties
This compound is a light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 93683-65-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₂ClN₃O₂ | [1][3][6] |
| Molecular Weight | 183.55 g/mol | [6] |
| Appearance | Light yellow crystal/powder | [1][4] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | 347.2 °C at 760 mmHg | [1][4] |
| Density | 1.578 g/cm³ | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Solubility Profile
The following table outlines the anticipated solubility profile and provides a framework for experimental determination.
| Solvent | Predicted Solubility | Experimental Determination |
| Water | Sparingly Soluble / Insoluble | To be determined via OECD Guideline 105 |
| Methanol | Soluble | To be determined |
| Ethanol | Soluble | To be determined |
| Acetone | Soluble | To be determined |
| Dichloromethane | Soluble | To be determined |
| Ethyl Acetate | Soluble | To be determined |
| Toluene | Sparingly Soluble | To be determined |
| Hexane | Insoluble | To be determined |
Stability Profile
The recommended storage conditions of refrigeration under an inert atmosphere indicate that this compound may be susceptible to degradation under ambient conditions. Stability is a critical parameter for chemical intermediates, impacting purity, reactivity in subsequent synthetic steps, and storage longevity. Forced degradation studies are essential to identify potential degradation pathways and products.
The following table summarizes the expected stability of this compound under various stress conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Potential for hydrolysis of the nitrile group to a carboxylic acid or amide. | 6-Chloro-3-nitro-picolinamide, 6-Chloro-3-nitro-picolinic acid |
| Basic (e.g., 0.1 M NaOH) | High potential for degradation. The electron-withdrawing nitro and cyano groups activate the pyridine ring towards nucleophilic attack, potentially leading to displacement of the chloro substituent or hydrolysis of the nitrile group. | 6-Hydroxy-2-cyano-3-nitropyridine, 6-Chloro-3-nitro-picolinamide |
| Oxidative (e.g., 3% H₂O₂) | The pyridine ring and nitro group are generally stable to oxidation, but the rest of the molecule's susceptibility should be evaluated. | To be determined |
| Thermal (e.g., 80°C) | Expected to be relatively stable at elevated temperatures in solid form, but degradation may occur over extended periods. | To be determined |
| Photolytic (e.g., UV/Vis light) | Aromatic nitro compounds can be susceptible to photodecomposition. | To be determined |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established international guidelines.
Solubility Determination (Adapted from OECD Guideline 105)
This protocol outlines the flask method for determining the water solubility of a substance. A similar approach can be used for organic solvents.
-
Preparation of Test Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water, methanol, etc.).
-
Equilibration: Stopper the flask and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to allow for equilibrium to be reached.
-
Phase Separation: Cease agitation and allow the solution to stand at the test temperature to allow for the separation of undissolved material. If necessary, centrifuge the solution to aid separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in g/L or mg/mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., up to 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., up to 24 hours).
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques such as LC-MS and NMR.
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 93683-65-9 [chemicalbook.com]
- 3. This compound, CasNo.93683-65-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. China this compound CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. indiamart.com [indiamart.com]
- 6. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Electron Density Distribution in 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a detailed experimental analysis of the electron density distribution for 6-Chloro-2-cyano-3-nitropyridine is not available in publicly accessible literature. This guide is therefore based on established theoretical principles of organic chemistry and extrapolations from data on structurally related molecules. The provided quantitative data and experimental protocols are hypothetical and serve as a predictive framework for future research.
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups—chloro, cyano, and nitro—on the pyridine ring results in a unique and complex electron density distribution. This distribution is paramount in dictating the molecule's reactivity, intermolecular interactions, and potential applications as a building block in the synthesis of novel compounds. This technical guide aims to provide a comprehensive overview of the predicted electron density distribution within this compound, supported by theoretical considerations and data from analogous compounds.
Predicted Physicochemical Properties
While extensive experimental data is not available, some basic physicochemical properties have been reported by chemical suppliers. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₃O₂ | [1][2] |
| Molecular Weight | 183.55 g/mol | [1][2] |
| Melting Point | 118-120 °C | [2] |
| Appearance | Light yellow crystal | [2] |
| CAS Number | 93683-65-9 | [1][2][3] |
Theoretical Electron Density Distribution
The electron density distribution in this compound is primarily governed by the interplay of the electronegative nitrogen atom within the pyridine ring and the potent electron-withdrawing effects of the chloro, cyano, and nitro substituents.
3.1. Inductive and Resonance Effects
The pyridine ring itself is electron-deficient compared to benzene due to the inductive effect of the ring nitrogen.[4][5] This effect is further intensified by the attached substituents:
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the pyridine ring towards electrophilic attack through both a strong negative inductive (-I) and a strong negative resonance (-M) effect.[6] This leads to a significant depletion of electron density at the ortho and para positions relative to the nitro group.
-
Cyano Group (-CN): The cyano group also exhibits both -I and -M effects, contributing to the overall electron deficiency of the ring. Its linear geometry and sp-hybridized carbon create a strong dipole, pulling electron density away from the pyridine nucleus.
-
Chloro Group (-Cl): The chloro substituent has a dual role. It is inductively withdrawing (-I) due to its high electronegativity but has a weak positive resonance (+M) effect due to its lone pairs. In the context of the highly electron-deficient ring, the inductive effect is expected to be the dominant factor.
The cumulative effect of these substituents is a severely electron-poor aromatic system, with the most significant electron depletion anticipated at the carbon atoms of the pyridine ring.
3.2. Predicted Atomic Charges
A quantitative understanding of the electron distribution can be achieved through computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. While specific calculations for this compound are not published, a qualitative prediction of the partial atomic charges can be made. The carbon atoms of the pyridine ring are expected to carry a partial positive charge, with the magnitude influenced by their position relative to the substituents. The nitrogen atom of the pyridine ring, along with the oxygen atoms of the nitro group and the nitrogen of the cyano group, will possess significant partial negative charges.
The following diagram illustrates the logical relationship of the electronic effects influencing the electron density distribution.
Caption: Predicted electronic influences on the pyridine ring.
Hypothetical Experimental Protocols
To experimentally determine the electron density distribution of this compound, a combination of X-ray crystallography and theoretical calculations would be employed.
4.1. Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Methodology:
-
Crystal Growth: Single crystals of this compound would be grown from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) by slow evaporation at a constant temperature.
-
Data Collection: A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².
4.2. Theoretical Calculations (Density Functional Theory - DFT)
Objective: To compute the theoretical electron density distribution, molecular orbitals, electrostatic potential, and atomic charges.
Methodology:
-
Model Building: The molecular geometry obtained from X-ray diffraction would be used as the starting point for the calculations.
-
Computational Method: DFT calculations would be performed using a suitable software package (e.g., Gaussian, ORCA). A functional such as B3LYP and a basis set like 6-311++G(d,p) would be appropriate for this type of molecule.
-
Properties Calculation: The optimized geometry would be used to calculate various electronic properties, including:
-
Mulliken and Natural Bond Orbital (NBO) atomic charges.
-
Maps of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.
-
The following diagram outlines a typical experimental and computational workflow.
Caption: A typical workflow for structure and electron density analysis.
Predicted Structural Parameters and Reactivity
Based on data from related substituted pyridines, the following trends in structural parameters are anticipated:
-
Bond Lengths: The C-C and C-N bonds within the pyridine ring are expected to be shorter than typical single bonds due to their aromatic character. The presence of electron-withdrawing groups may lead to slight variations in these bond lengths. The C-Cl, C-CN, and C-NO₂ bonds will exhibit lengths characteristic of these functional groups attached to an aromatic ring.
-
Bond Angles: The internal bond angles of the pyridine ring will be close to 120°, with some distortion due to the presence of the substituents. The geometry around the nitrogen of the nitro group is expected to be trigonal planar.
The pronounced electron deficiency of the pyridine ring makes this compound an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is particularly activated for displacement by nucleophiles, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro and cyano groups.
Conclusion
This compound possesses a highly electron-deficient pyridine ring due to the cumulative inductive and resonance effects of its chloro, cyano, and nitro substituents. This unique electronic structure dictates its physicochemical properties and renders it highly susceptible to nucleophilic attack. While a detailed experimental characterization of its electron density distribution is yet to be reported, this guide provides a robust theoretical framework for understanding and predicting its behavior. Further experimental and computational studies are warranted to fully elucidate the intricate electronic landscape of this versatile molecule and unlock its full potential in the development of new pharmaceuticals and functional materials.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 93683-65-9 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 6-Chloro-2-cyano-3-nitropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-chloro-2-cyano-3-nitropyridine scaffold is a promising but underexplored heterocyclic system in medicinal chemistry. While direct biological data for derivatives of this specific core is limited in publicly accessible literature, the broader classes of cyanopyridines and nitropyridines have demonstrated a wide range of significant biological activities. This guide consolidates the available information on these related compounds to forecast the potential therapeutic applications of this compound derivatives. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities. This document provides a comprehensive overview of these potential applications, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pyridine and its derivatives are fundamental scaffolds in drug discovery, present in numerous approved therapeutic agents.[1][2] The introduction of specific functional groups, such as cyano (-CN) and nitro (-NO2) moieties, can significantly modulate the physicochemical properties and biological activities of the pyridine ring.[3] The this compound core combines the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and cyano groups, with a reactive chlorine atom at the 6-position, making it a versatile intermediate for the synthesis of a diverse library of compounds.[4][5] This guide explores the latent therapeutic potential of this class of molecules by examining the established activities of structurally related compounds.
Potential Biological Activities
Based on the biological evaluation of analogous cyanopyridine and nitropyridine derivatives, compounds derived from the this compound scaffold are hypothesized to exhibit the following activities:
Anticancer Activity
Cyanopyridine derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors.[3] The cyano group can participate in crucial interactions within the ATP-binding pocket of various kinases. The nitro group, also a strong electron-withdrawing group, can further enhance the interaction of the pyridine core with biological targets.
Table 1: Anticancer Activity of Selected Cyanopyridine and Nitropyridine Derivatives (Illustrative Examples)
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2-Amino-3-cyanopyridines | Compound with Br and Cl substitutions | A549 (Lung), MKN45 (Gastric), MCF7 (Breast) | 23.78 - 91.66 µM | Not found in search results |
| 3-Cyano-2(1H)-pyridones | Compound 7b (p-fluorophenyl) | A549 (Lung) | 0.87 µg/mL | Not found in search results |
| 3-Cyano-2(1H)-pyridones | Compound 8a (p-fluorophenyl) | A549 (Lung) | 0.83 µg/mL | Not found in search results |
| Cyanopyridones | Compound 5a | HepG2 (Liver) | 2.71 µM | Not found in search results |
| Cyanopyridones | Compound 5e | MCF-7 (Breast) | 1.39 µM | Not found in search results |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast) & HepG2 (Liver) | 0.57 µM & 1.13 µM | [6] |
| Pyrido[2,3-d]pyrimidines | Compound 11 | MCF-7 (Breast) & HepG2 (Liver) | 1.31 µM & 0.99 µM | [6] |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the this compound core.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. The introduction of cyano and nitro groups can enhance the antimicrobial properties of these compounds. Derivatives of cyanopyridines have been reported to exhibit activity against a range of bacterial and fungal pathogens.[2][7]
Table 2: Antimicrobial Activity of Selected Cyanopyridine Derivatives (Illustrative Examples)
| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |
| 3-Cyanopyridine Derivatives | Compound 5d, 5e, 6e, 6g | S. Typhimurium | Good activity | [2] |
| 3-Cyanopyridine Derivatives | Compound 5b, 5e, 5j, 6f, 6k | B. megaterium | Good activity | [2] |
| Cyanopyridine Derivatives | Compounds 2a, 2e | E. coli | Active | [7] |
| Cyanopyridine Derivatives | Compound 1d | P. aeruginosa | Active | [7] |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the this compound core.
Enzyme Inhibition
Derivatives of cyanopyridine have been identified as inhibitors of various enzymes, highlighting their potential for the treatment of a wide array of diseases.[3]
-
Kinase Inhibition: As mentioned, cyanopyridines are potent kinase inhibitors, targeting enzymes like PIM-1, VEGFR-2, and HER-2, which are crucial in cancer cell signaling.[6]
-
Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II, suggesting potential applications in conditions like glaucoma and epilepsy.[8]
Table 3: Enzyme Inhibitory Activity of Selected Cyanopyridine Derivatives (Illustrative Examples)
| Compound Class | Enzyme Target | Specific Derivative | Activity (Ki / IC50) | Reference |
| 2-Amino-3-cyanopyridines | hCA I | Compound 7d | Ki: 2.84 µM | [8] |
| 2-Amino-3-cyanopyridines | hCA II | Compound 7b | Ki: 2.56 µM | [8] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Compound 4 | IC50: 0.57 µM (MCF-7) | [6] |
| Cyanopyridones | VEGFR-2 / HER-2 | Compound 5a / 5e | Data not specified | Not found in search results |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the this compound core.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 96-well plate, add the kinase, test compound, and kinase assay buffer. Incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase (hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of hCA, test compounds, and p-NPA in the appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the hCA solution and the test compound at various concentrations. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition. The Ki values can be determined from Dixon plots.
Visualizations
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for MIC determination.
Potential Signaling Pathway
Caption: Generalized kinase inhibition pathway.
Conclusion and Future Directions
The this compound scaffold represents a class of compounds with significant, yet largely untapped, potential in drug discovery. Based on the established biological activities of related cyanopyridine and nitropyridine derivatives, it is reasonable to predict that novel derivatives of this core structure could exhibit potent anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic tractability of the this compound core allows for the generation of diverse chemical libraries, which can be screened using the detailed protocols provided in this guide. Future research should focus on the synthesis and systematic biological evaluation of these derivatives to validate their therapeutic potential and to establish clear structure-activity relationships. Such studies could lead to the identification of novel lead compounds for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 93683-65-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Data for 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Computational Data
6-Chloro-2-cyano-3-nitropyridine is a substituted pyridine with the molecular formula C₆H₂ClN₃O₂.[1] The following tables summarize its known physical properties and computationally predicted data.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1][2] |
| Appearance | Light yellow or White Crystalline Powder | [1][3] |
| Melting Point | 118-120 °C | [1][4] |
| Boiling Point | 347.2 °C at 760 mmHg | [1][3] |
| Density | 1.578 g/cm³ (1.6±0.1 g/cm³ predicted) | [1][3] |
| Flash Point | 163.781 °C | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| Refractive Index | 1.604 | [1] |
Table 2: Computational and Safety Data
| Parameter | Value | Source |
| CAS Number | 93683-65-9 | [1][3] |
| Topological Polar Surface Area (TPSA) | 79.82 | [2] |
| LogP | 1.51488 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
| Hazard Codes | T (Toxic), IRRITANT | [1] |
| RIDADR | UN2811 | [1] |
Synthesis Pathway
A common synthesis route for this compound involves the reaction of 2,6-dichloro-3-nitropyridine with cuprous(I) cyanide in N-methylpyrrolidone (NMP).[5] The mixture is heated, and the product is subsequently isolated and purified.
References
6-Chloro-2-cyano-3-nitropyridine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 6-Chloro-2-cyano-3-nitropyridine
This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS No. 93683-65-9). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.
Chemical Identification and Physical Properties
This compound is a pyridine derivative used in chemical synthesis.[1] It is important to be aware of its physical characteristics to ensure safe handling and storage.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 93683-65-9 | [2] |
| Molecular Formula | C₆H₂ClN₃O₂ | [2] |
| Molecular Weight | 183.55 g/mol | [2] |
| Appearance | Light yellow crystal / powder | [3][4] |
| Melting Point | 118-120 °C | [3] |
| Boiling Point | 347.2 °C at 760 mmHg | [3] |
| Flash Point | 163.781 °C | [3] |
| Density | 1.578 g/cm³ |[3] |
Hazard Identification
While a detailed Globally Harmonized System (GHS) classification for this compound is not consistently available across safety data sheets, it is classified as a hazardous substance.[3] The available hazard codes indicate it is considered toxic and an irritant.[3][4] For related chemical structures, such as other chlorinated and cyanated pyridines, hazards include being harmful if swallowed, in contact with skin, or inhaled, as well as causing serious skin and eye irritation.[5][6] Therefore, cautious handling is imperative.
Table 2: Hazard Classification Summary
| Classification System | Code | Description | Source |
|---|---|---|---|
| Hazard Codes | T | Toxic | [3][4] |
| Hazard Class | IRRITANT | Irritant | [3][4] |
| Transport Information | UN2811 | Toxic solid, organic, n.o.s. |[3][7] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk and exposure.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[7][8]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust.[7][8]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke in the work area.[8][10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[7][11]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8][9]
-
Inert Atmosphere: Some suppliers recommend storing under an inert gas (nitrogen or Argon) at 2-8°C.[3]
-
Incompatibilities: Store away from strong oxidizing agents, acids, bases, and reducing agents.[7][8]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] Tight-sealing safety goggles are recommended.[9] | [7][8][9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7][9] An impervious suit may be necessary for emergency situations.[12] | [7][9][12] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[8][9] For emergencies, a self-contained breathing apparatus (SCBA) may be required.[12] | [8][9][12] |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[8] Eyewash stations and safety showers must be close to the workstation location.[7][8] |[7][8] |
Caption: Hazard control and corresponding PPE selection.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention after providing first aid.
Table 4: First Aid Procedures by Exposure Route
| Exposure Route | First Aid Instructions | Source |
|---|---|---|
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7][9] If not breathing, give artificial respiration.[11] If breathing is difficult, give oxygen.[8] Get medical attention.[8] | [7][8][9][11] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes.[7][11] Get medical attention.[7][11] | [7][11] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][11] Remove contact lenses, if present and easy to do.[7] Continue rinsing. Get medical attention.[7][11] | [7][11] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9][11] Call a POISON CENTER or doctor/physician if you feel unwell.[7] |[7][9][11] |
Caption: Emergency first aid workflow following exposure.
Fire Fighting and Accidental Release Measures
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7] Water mist may be used to cool closed containers.[7]
-
Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide, and hydrogen chloride gas.[8]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[9] Wear recommended personal protective equipment.[9] Remove all sources of ignition.[7]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[7][8] Avoid creating dust.[9] Do not let the chemical enter the environment.[8]
Experimental Protocols
The safety data referenced in this guide is derived from standardized toxicological and chemical analyses. However, the source Safety Data Sheets do not provide detailed experimental methodologies for the generation of this data (e.g., specific protocols for LD50 or irritation studies). The handling and safety procedures outlined herein are based on the summarized results and classifications provided in these regulatory documents.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[7] Disposal of contents and containers should be in accordance with local, regional, and national hazardous waste regulations.[7][9] Contact an approved waste disposal plant for proper disposal.[7]
References
- 1. This compound | 93683-65-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Cas 93683-65-9,this compound | lookchem [lookchem.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-cyano-3-nitropyridine is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro and cyano groups. The chlorine atom at the 6-position serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a diverse range of 6-substituted-2-cyano-3-nitropyridine derivatives, which are precursors to compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2] This document provides detailed protocols for the nucleophilic substitution of this compound with amine, alkoxide, and thiolate nucleophiles.
General Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored.
Experimental Protocols
Synthesis of 6-Amino-2-cyano-3-nitropyridine Derivatives
The reaction of this compound with primary and secondary amines provides a straightforward route to a variety of 6-amino-2-cyano-3-nitropyridine derivatives. These compounds are of interest due to their potential biological activities. The following is a general protocol that can be adapted for different amine nucleophiles.
Experimental Workflow:
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add the desired primary or secondary amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-cyano-3-nitropyridine derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 | Analogous reaction[3] |
| Piperidine | Et₃N | EtOH | Reflux | 4 | 92 | Analogous reaction |
| Morpholine | K₂CO₃ | DMF | 90 | 5 | 88 | Analogous reaction |
Synthesis of 6-Alkoxy-2-cyano-3-nitropyridine Derivatives
The displacement of the 6-chloro substituent with an alkoxide, such as sodium methoxide, provides access to 6-alkoxy-2-cyano-3-nitropyridine derivatives. A procedure adapted from the methoxylation of a similar substrate, 2-amino-6-chloro-3-nitropyridine, is described below.[4]
Protocol:
-
To a solution of this compound (1.0 eq.) in methanol, add a solution of sodium methoxide in methanol (1.05-1.5 eq.) at room temperature.
-
Stir the reaction mixture at a temperature between 25 °C and 30 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into water.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the 6-methoxy-2-cyano-3-nitropyridine.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | 25-30 | 2-4 | >90 (expected) | Adapted from[4] |
Synthesis of 6-Thio-2-cyano-3-nitropyridine Derivatives
The reaction with thiolate nucleophiles allows for the introduction of a sulfur linkage at the 6-position of the pyridine ring. The following is a general protocol for the reaction with sodium thiomethoxide.
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as DMF or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add sodium thiomethoxide (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Thiomethoxide | DMF | 0 to RT | 2-6 | High (expected) | General SNAr conditions |
Applications and Biological Significance
Derivatives of 2-cyano-3-nitropyridine are valuable intermediates in the synthesis of various heterocyclic compounds. The resulting 6-substituted products can be further functionalized, for example, by reduction of the nitro group to an amine, which opens up possibilities for the synthesis of fused heterocyclic systems like pyrido[2,3-b]pyrazines.
Many cyanopyridine derivatives have been investigated for their pharmacological properties. They have been shown to exhibit a wide range of biological activities including:
-
Antimicrobial activity [1]
-
Anticancer activity [1]
-
Carbonic anhydrase inhibition [5]
-
Potential as antiviral agents [1]
The diverse substitution patterns achievable through nucleophilic substitution of this compound make it a key starting material for the generation of compound libraries for drug discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 6-Chloro-2-cyano-3-nitropyridine to synthesize its amino derivative, 3-Amino-6-chloro-2-cyanopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided below are based on established methods for the reduction of aromatic nitro groups, offering reliable and scalable procedures for laboratory and process chemistry settings.
Introduction
The reduction of the nitro group in this compound is a key transformation that yields the corresponding 3-amino-6-chloro-2-cyanopyridine. This product serves as a versatile building block in medicinal chemistry due to the presence of multiple reactive sites, allowing for further molecular elaboration. The selective reduction of the nitro group in the presence of other functional groups, such as the chloro and cyano moieties, is crucial for the successful synthesis of complex target molecules. This document outlines two primary, effective methods for this conversion: Catalytic Hydrogenation and Chemical Reduction using iron in an acidic medium.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the two primary methods of reducing this compound. The data presented is a representative compilation based on typical outcomes for these reaction types, as a direct comparative study for this specific substrate is not extensively documented in the literature.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron/Acetic Acid Reduction |
| Reagents | H₂, 10% Pd/C, Ethanol | Iron powder, Acetic Acid, Ethanol |
| Reaction Time | 2-4 hours | 1-3 hours |
| Temperature | Room Temperature | 70-80 °C |
| Typical Yield | 90-98% | 85-95% |
| Product Purity | High (>98%) | Good to High (>95%) |
| Work-up | Filtration, Evaporation | Filtration, Extraction, Neutralization |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalyst | Handling of corrosive acid and exothermic reaction |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is known for its high efficiency and clean reaction profile, typically affording high yields of the desired product with excellent purity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or a similar filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Inerting the Reaction Vessel: In a suitable round-bottom flask, add this compound (1.0 eq). Add ethanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (1-5 mol% of Pd relative to the substrate).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate the flask and introduce hydrogen gas (a balloon can be used for atmospheric pressure). For more robust reactions, a pressure of 50 psi can be applied in a Parr hydrogenator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification (if necessary): The resulting 3-Amino-6-chloro-2-cyanopyridine is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Method 2: Iron/Acetic Acid Reduction
This protocol utilizes iron powder in the presence of acetic acid as a cost-effective and efficient method for the reduction of the nitro group. This classical method is robust and scalable.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add this compound (1.0 eq) and ethanol (10-15 mL per gram of starting material).
-
Reagent Addition: Add water (2-4 mL per gram of starting material) and glacial acetic acid (5-10 eq). To this stirred suspension, add iron powder (3-5 eq) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain it for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Solvent Removal and Neutralization: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification (if necessary): The crude 3-Amino-6-chloro-2-cyanopyridine can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Application Notes and Protocols for Suzuki Coupling of 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki coupling of 6-Chloro-2-cyano-3-nitropyridine with various arylboronic acids. The resulting 6-aryl-2-cyano-3-nitropyridine scaffold is a key intermediate in the development of novel therapeutic agents, owing to the diverse biological activities associated with substituted nitropyridine derivatives.[1][2][3][4]
This compound is an electron-deficient heterocyclic halide, making the chloro substituent susceptible to nucleophilic aromatic substitution and an excellent candidate for palladium-catalyzed cross-coupling reactions.[5] The electron-withdrawing nature of the nitro and cyano groups further activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the Suzuki coupling catalytic cycle.[6][7]
Reaction Principle and Catalytic Cycle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The coupled product, 6-aryl-2-cyano-3-nitropyridine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Procedure for Suzuki Coupling:
To a reaction vessel containing this compound (1.0 eq.), the corresponding arylboronic acid (1.1 - 1.5 eq.), and a suitable base (2.0 - 3.0 eq.) is added a palladium catalyst and a ligand in an appropriate solvent. The reaction mixture is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
-
Reactants:
-
This compound
-
Arylboronic acid
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v) or Dioxane/Water
-
Temperature: 80-100 °C
Protocol 2: Conditions for Less Reactive Arylboronic Acids with PdCl₂(dppf)
-
Reactants:
-
This compound
-
Arylboronic acid (including sterically hindered or electron-deficient partners)
-
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (typically 1-5 mol%)
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane or Dimethylformamide (DMF)
-
Temperature: 90-120 °C
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 100 | 16 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 14 | 81 |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf) (4) | Cs₂CO₃ | DMF | 110 | 18 | 75 |
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki coupling reaction.
References
- 1. 2-Cyano-3-Nitropyridine [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Cyano-3-nitropyridine | 51315-07-2 | Benchchem [benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 6-Chloro-2-cyano-3-nitropyridine. This reaction is a valuable transformation for the synthesis of substituted 2-cyano-3-nitropyridine derivatives, which are important intermediates in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established procedures for similar electron-deficient heteroaryl chlorides and serve as a robust starting point for reaction optimization.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] It has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance.[2] The amination of electron-deficient heteroaryl chlorides, such as this compound, can be challenging due to the potential for competing side reactions and catalyst deactivation. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired aminated products can be achieved.
The presence of the electron-withdrawing nitro and cyano groups on the pyridine ring activates the C-Cl bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] This increased reactivity can also lead to undesired side reactions, such as hydrodehalogenation.[1] Therefore, careful optimization of the reaction parameters is crucial for a successful transformation.
Data Presentation
The following table summarizes the key reaction parameters and their expected impact on the Buchwald-Hartwig amination of this compound. This information is based on general principles of the reaction and data from analogous systems.[1][3][4]
| Parameter | Variation | Expected Outcome/Remarks |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are common and effective precatalysts. Pd₂(dba)₃ is often preferred for its air stability.[5] |
| Ligand | Xantphos, RuPhos, SPhos, Josiphos | Bulky, electron-rich phosphine ligands are essential for promoting reductive elimination and preventing side reactions.[1] Xantphos is a good starting point for electron-deficient pyridines.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[1] NaOtBu is highly effective but can be sensitive to certain functional groups. Weaker bases may require higher temperatures and more active catalyst systems.[1] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, deoxygenated solvents are crucial for catalyst stability and reactivity.[1] |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary to overcome the activation barrier for C-Cl bond cleavage.[1] |
| Amine Substrate | Primary & Secondary Aliphatic/Aromatic Amines | The nature of the amine can significantly influence reaction rates and yields. Sterically hindered amines may require more forcing conditions. |
| Catalyst Loading | 1-5 mol% | Higher catalyst loadings may be necessary for challenging substrates or to achieve reasonable reaction times.[1] |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[1]
-
Solvents should be anhydrous and deoxygenated prior to use.[1]
-
All glassware should be oven-dried before use.
Screening Protocol for the Amination of this compound:
This protocol is a starting point and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-cyano-3-nitropyridine is a versatile and highly reactive starting material for the synthesis of a variety of fused heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and proposed synthetic protocols for the preparation of key heterocyclic scaffolds, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, utilizing this compound as the primary precursor. The protocols are based on established chemical transformations, including nucleophilic substitution, reduction of the nitro group, and subsequent cyclization reactions.
Introduction
Fused pyridine ring systems are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the modulation of physicochemical properties and biological activity. This compound is an attractive building block for the synthesis of such fused systems due to the presence of three distinct reactive sites: a chloro group susceptible to nucleophilic displacement, a cyano group that can participate in cyclization reactions, and a nitro group that can be readily reduced to an amino group, a key functional handle for further heterocyclization.
This application note outlines synthetic strategies and provides detailed, albeit representative, protocols for the transformation of this compound into valuable heterocyclic cores.
Synthetic Strategies and Reaction Pathways
The primary synthetic routes for the elaboration of this compound into fused heterocyclic systems involve a sequence of functional group transformations. A general overview of these strategies is presented below.
Caption: General workflow for the synthesis of fused heterocycles.
A key transformation is the initial nucleophilic aromatic substitution of the chloro group at the 6-position. This is followed by the reduction of the nitro group at the 3-position to an amino group, which then acts as a nucleophile in a subsequent intramolecular or intermolecular cyclization to form the desired fused heterocyclic system.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The synthesis of the pyrido[2,3-b]pyrazine scaffold can be envisioned through the reaction of a 3-amino-2-cyanopyridine derivative with a 1,2-dicarbonyl compound or its equivalent. The proposed synthetic pathway starting from this compound is depicted below.
Application of 6-Chloro-2-cyano-3-nitropyridine in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-cyano-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of three distinct reactive sites—a labile chlorine atom, an electron-withdrawing nitro group, and a versatile cyano group—makes it an attractive starting material for the development of a wide range of pesticides, including insecticides, fungicides, and herbicides. The pyridine core is a well-established scaffold in many commercial agrochemicals, and the specific arrangement of substituents in this compound offers unique opportunities for chemical diversification and the fine-tuning of biological activity.
This document provides detailed application notes on the utility of this compound in agrochemical synthesis, complete with experimental protocols and quantitative data for key transformations.
Core Applications in Agrochemical Synthesis
The strategic positioning of the chloro, cyano, and nitro groups on the pyridine ring allows for a variety of chemical modifications, making this compound a versatile intermediate.[1] The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a straightforward method for introducing various functionalities. The nitro group at the 3-position can be reduced to an amino group, which can then be further derivatized. The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings.
These reactions open up synthetic pathways to a diverse range of agrochemical candidates. For instance, the nucleophilic substitution of the chlorine atom is a key step in the synthesis of many commercial pesticides.[2] The resulting derivatives can exhibit a broad spectrum of biological activities, from insecticidal to fungicidal and herbicidal properties.
Synthesis of Insecticidal Derivatives
Pyridine-based compounds are prominent in the insecticide market, with many acting as neurotoxins that target the insect central nervous system. The synthesis of novel insecticides from this compound can be achieved through nucleophilic substitution of the chloro group with various amines or other nucleophiles. The resulting compounds can be further modified to optimize their insecticidal potency and spectrum of activity.
Development of Fungicidal Compounds
The pyridine scaffold is also a key feature in a number of commercial fungicides. Derivatives of this compound can be designed to inhibit specific fungal enzymes or disrupt fungal cell processes. For example, the synthesis of 2-amino-3-cyanopyridine derivatives has been shown to yield compounds with promising antifungal properties.[3]
Exploration of Herbicidal Activity
Certain pyridine derivatives have been found to exhibit herbicidal activity by interfering with essential plant biochemical pathways. The chemical versatility of this compound allows for the synthesis of a wide array of analogues that can be screened for herbicidal efficacy against various weed species. The development of herbicides from this starting material is an active area of research.[2]
Quantitative Data Presentation
The following table summarizes typical reaction yields for key transformations involving this compound and related compounds, based on literature data.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | Cuprous(I) cyanide | This compound | 39 | [4] |
| 2-chloro-3-nitropyridine | Potassium ferrocyanide, Palladium acetate | 2-cyano-3-nitropyridine | 62-78 | [5] |
| 2-chloro-3-nitropyridines | Diethyl malonate, then H2SO4 | 2-methyl-3-nitropyridines | Not specified | [6] |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide | 2-amino-6-methoxy-3-nitropyridine | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,6-dichloro-3-nitropyridine.[4]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Cuprous(I) cyanide
-
N-methylpyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ether
Procedure:
-
In a reaction vessel, combine 2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmol) and cuprous(I) cyanide (2.55 g, 28.5 mmol) in N-methylpyrrolidone (19 mL).
-
Heat the mixture to 180 °C and maintain this temperature for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir for 10 minutes.
-
Separate the aqueous layer and extract the organic layer with boiling toluene, followed by a re-extraction with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Grind the residue with ether and filter to obtain this compound.
Expected Yield: 1.76 g (39%).
Protocol 2: Synthesis of a Representative Agrochemical Intermediate: 6-Amino-2-cyano-3-nitropyridine
This protocol outlines a representative nucleophilic substitution reaction to replace the chloro group with an amino group, a common step in the synthesis of bioactive molecules.
Materials:
-
This compound
-
Aqueous ammonia
-
Methanol
Procedure:
-
Dissolve this compound in methanol in a pressure-rated reaction vessel.
-
Add an excess of aqueous ammonia to the solution.
-
Seal the vessel and heat the mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-amino-2-cyano-3-nitropyridine.
Visualizations
Synthetic Workflow for Agrochemical Candidates
The following diagram illustrates a general synthetic workflow starting from this compound to produce diverse agrochemical candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 93683-65-9 [chemicalbook.com]
- 5. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Cyanation of 6-Chloro-2-cyano-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of 2,6-dicyano-3-nitropyridine via the cyanation of 6-Chloro-2-cyano-3-nitropyridine. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction
The introduction of a cyano group into a heterocyclic ring is a fundamental transformation in organic synthesis. The resulting nitrile functionality can be readily converted into other valuable functional groups such as carboxylic acids, amides, and amines. This protocol details the cyanation of this compound, a common intermediate in the synthesis of substituted pyridines. The described method utilizes a nucleophilic substitution reaction with a cyanide source.
Experimental Protocol
This protocol is adapted from established synthetic procedures for the cyanation of halo-pyridines.[1]
Materials:
-
This compound
-
Cuprous(I) cyanide (CuCN)
-
N-methylpyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound and cuprous(I) cyanide in N-methylpyrrolidone.[1]
-
Reaction: Heat the reaction mixture to 180 °C and maintain this temperature for 15 minutes with continuous stirring.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water and stir for 10 minutes.[1]
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer should be separated, and the organic layer extracted with boiling toluene, followed by a subsequent extraction with ethyl acetate.[1]
-
Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting residue is then ground with diethyl ether and filtered to yield the final product, 2,6-dicyano-3-nitropyridine.[1]
Data Presentation
The following table summarizes the quantitative data for the cyanation of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-3-nitropyridine | [1] |
| Molar equivalent of Starting Material | 1.0 eq (5.0 g, 25.9 mmol) | [1] |
| Cyanating Agent | Cuprous(I) cyanide (CuCN) | [1] |
| Molar equivalent of Cyanating Agent | 1.1 eq (2.55 g, 28.5 mmol) | [1] |
| Solvent | N-methylpyrrolidone (NMP) | [1] |
| Solvent Volume | 19 mL | [1] |
| Reaction Temperature | 180 °C | [1] |
| Reaction Time | 15 minutes | [1] |
| Product | 2-cyano-3-nitro-6-chloropyridine | [1] |
| Yield | 39% (1.76 g) | [1] |
| ¹H-NMR (CDCl₃, 300MHz) | δ 7.78 (d, J = 8.9Hz, 1H), 8.54 (d, J = 8.9Hz, 1H) | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the cyanation of this compound.
Reaction Scheme
Caption: Overall reaction for the cyanation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-cyano-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-2-cyano-3-nitropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
Nitration: 2,6-dichloropyridine is nitrated to form the intermediate 2,6-dichloro-3-nitropyridine.[1][2][3]
-
Cyanation: The 2,6-dichloro-3-nitropyridine is then subjected to a nucleophilic substitution reaction to replace one of the chloro groups with a cyano group. This is typically achieved using a cyanide salt with or without a metal catalyst.[4][5]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields for the cyanation of 2,6-dichloro-3-nitropyridine vary depending on the methodology. Traditional methods using cuprous(I) cyanide have reported yields around 39%.[4] More modern palladium-catalyzed methods can offer significantly higher yields, with some related chloropyridine cyanations reaching 62-88%.[5][6] The preceding nitration step to form 2,6-dichloro-3-nitropyridine can achieve yields of over 80%.[1][2]
Q3: What are the critical parameters affecting the yield of the cyanation step?
A3: Several factors can influence the yield of the cyanation reaction:
-
Choice of Cyanide Source: Different cyanide sources such as cuprous(I) cyanide (CuCN), potassium ferrocyanide (K4[Fe(CN)6]), and zinc cyanide (Zn(CN)2) can be used, each with its own advantages and disadvantages regarding toxicity, solubility, and reactivity.[4][5][7][8]
-
Catalyst System: For palladium-catalyzed reactions, the choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., dppf, XPhos) is crucial for catalytic activity.[6][8][9]
-
Reaction Temperature: The temperature needs to be carefully controlled. Insufficient temperature may lead to a slow or incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.
-
Solvent: The choice of solvent (e.g., N-methylpyrrolidone (NMP), DMF, DMA) is important for dissolving the reactants and facilitating the reaction.
-
Purity of Starting Material: The purity of the 2,6-dichloro-3-nitropyridine starting material is critical. Impurities can interfere with the reaction and lead to lower yields.
Q4: Are there any safety concerns I should be aware of?
A4: Yes, this synthesis involves hazardous materials:
-
Cyanide Salts: Cyanide salts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Acidic conditions should be strictly avoided as this can release highly toxic hydrogen cyanide gas.
-
Heavy Metals: Copper and palladium compounds can be toxic and require proper handling and disposal.
-
Solvents: Many of the organic solvents used are flammable and may have associated health risks.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive.
Always consult the Safety Data Sheets (SDS) for all chemicals used and follow appropriate safety protocols.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Poor quality of starting material (2,6-dichloro-3-nitropyridine) | - Verify the purity of the starting material using techniques like NMR or GC-MS. - Purify the starting material by recrystallization or chromatography if necessary. |
| Inactive catalyst (for palladium-catalyzed reactions) | - Use a fresh batch of palladium catalyst and ligand. - Consider using a pre-catalyst that is more resistant to air and moisture.[8] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. | |
| Insufficient reaction temperature or time | - Gradually increase the reaction temperature in small increments and monitor the reaction progress by TLC or GC. - Extend the reaction time. | |
| Inappropriate solvent | - Ensure the solvent is anhydrous, as water can interfere with the reaction. - Experiment with different polar aprotic solvents like DMF, DMA, or NMP. | |
| Incomplete Reaction | Poor solubility of reactants | - Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature. - Increase the reaction temperature to improve solubility. |
| Catalyst poisoning (for palladium-catalyzed reactions) | - Excess cyanide ions can poison the palladium catalyst.[7][8] Consider using a cyanide source that releases cyanide slowly, or use additives that can mitigate catalyst poisoning.[9] | |
| Insufficient amount of cyanide source or catalyst | - Increase the molar equivalents of the cyanide source. - Increase the catalyst loading. | |
| Formation of Side Products | Decomposition of starting material or product | - Lower the reaction temperature. - Reduce the reaction time. |
| Reaction with residual water | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. | |
| Formation of isomers | - While the substitution at the 2-position is generally favored, side reactions can occur. Optimize reaction conditions (temperature, catalyst) to improve selectivity. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup | - Perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous phase with brine to decrease the solubility of the product. |
| Presence of unreacted starting material or catalyst residues | - Purify the crude product using column chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Cyanation Methods for Substituted Chloropyridines
| Method | Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Rosenmund-von Braun | 2,6-dichloro-3-nitropyridine | CuCN | - | NMP | 180°C | 39% | [4] |
| Palladium-catalyzed | 2-chloro-3-nitropyridine | K4[Fe(CN)6] | Pd(OAc)2 / K2CO3 | NMP | 40-200°C | 62% | [5] |
| Palladium-catalyzed | Aryl Chlorides | K4[Fe(CN)6]·3H2O | Palladacycle Precatalyst / XPhos / KOAc | Dioxane/Water | 100°C | High Yields | [8] |
| Palladium-catalyzed | Aryl Bromides | Zn(CN)2 | Pd/C / dppf / Zinc formate | DMAC | 110°C | up to 98% | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine
This protocol is adapted from a patented procedure with reported yields of over 80%.[1][2]
Materials:
-
2,6-dichloropyridine
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate or concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Slowly add potassium nitrate or dropwise add concentrated nitric acid to the mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 110-120°C for 10-30 hours.[1][2]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate and wash it with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to obtain 2,6-dichloro-3-nitropyridine.
Protocol 2: Palladium-Catalyzed Cyanation of 2,6-dichloro-3-nitropyridine
This is a general protocol based on modern palladium-catalyzed cyanation methods.[6][8][9] Optimization of catalyst, ligand, and base may be required.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Potassium ferrocyanide (K4[Fe(CN)6]) or Zinc Cyanide (Zn(CN)2)
-
Palladium acetate (Pd(OAc)2) or a similar palladium source
-
A suitable phosphine ligand (e.g., dppf, XPhos)
-
A suitable base (e.g., K2CO3, KOAc)
-
Anhydrous DMA or a similar polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add 2,6-dichloro-3-nitropyridine, potassium ferrocyanide (or zinc cyanide), the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. This compound | 93683-65-9 [chemicalbook.com]
- 5. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 6. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Chloro-2-cyano-3-nitropyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-cyano-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used laboratory method is the Rosenmund-von Braun reaction. This involves the cyanation of 2,6-dichloro-3-nitropyridine using a cyanide source, typically cuprous(I) cyanide (CuCN), in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1][2]
Q2: What are the typical reaction conditions for the synthesis?
A2: A general procedure involves heating 2,6-dichloro-3-nitropyridine with a slight excess of cuprous(I) cyanide in N-methylpyrrolidone at elevated temperatures, for instance, 180°C for a short duration of about 15 minutes.[1] However, reaction conditions can be harsh and may require optimization.
Q3: What is a common side reaction to be aware of during the synthesis?
A3: A significant side reaction is the hydrolysis of the nitrile group (-CN) to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, especially during the work-up procedure when water is introduced.[3][4] This leads to the formation of 6-chloro-3-nitropicolinamide or 6-chloro-3-nitropicolinic acid as impurities.
Q4: How can I prepare the starting material, 2,6-dichloro-3-nitropyridine?
A4: The precursor, 2,6-dichloro-3-nitropyridine, is typically synthesized by the nitration of 2,6-dichloropyridine using a mixture of concentrated nitric acid and sulfuric acid.[5][6] The reaction conditions for this nitration can be varied to optimize the yield and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Degradation of the product at high temperatures. 4. Inefficient work-up and product isolation. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature and time. Shorter reaction times at higher temperatures may be effective.[1] 3. Consider using a lower reaction temperature, possibly with a catalyst promoter like L-proline, to reduce degradation. 4. Ensure efficient extraction of the product from the aqueous phase during work-up. Toluene and ethyl acetate are commonly used extraction solvents.[1] |
| Presence of Unreacted 2,6-dichloro-3-nitropyridine | 1. Insufficient amount of cyanating agent. 2. Reaction not driven to completion. 3. Low reaction temperature. | 1. Use a slight molar excess of cuprous(I) cyanide (e.g., 1.1 equivalents).[1] 2. Increase the reaction time or temperature, while monitoring for product degradation. 3. Ensure the reaction temperature reaches the desired setpoint. |
| Formation of 6-chloro-3-nitropicolinamide or 6-chloro-3-nitropicolinic acid | Hydrolysis of the nitrile group during the reaction or, more commonly, during the aqueous work-up. | 1. Minimize the contact time with water during the work-up. 2. Keep the temperature low during the aqueous quench and extraction steps. 3. Use anhydrous work-up conditions if feasible, although this can be challenging. |
| Dark-colored Reaction Mixture or Product | Formation of polymeric byproducts or copper complexes at high temperatures. | 1. Ensure the reaction is not overheated or run for an extended period. 2. Purify the crude product by recrystallization or column chromatography. Grinding the crude residue with a solvent like ether can help remove some colored impurities.[1] |
| Difficult Product Purification | The use of high-boiling solvents and the presence of copper salts can complicate purification. | 1. Thoroughly wash the organic extracts to remove the high-boiling solvent (e.g., NMP). 2. Consider alternative, lower-boiling point solvents if the reaction can be optimized to proceed at a lower temperature. 3. Employ filtration and washing steps to remove insoluble copper salts before extraction. |
Quantitative Data Summary
The yield and purity of the precursor, 2,6-dichloro-3-nitropyridine, can be influenced by the reaction conditions. The following table summarizes data from various reported syntheses.
| Starting Material | Nitrating Agent/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2,6-dichloropyridine | 30% Nitric Acid / Sulfamic Acid | 110-120°C, 30h | 82.0 | 98.3 | [5] |
| 2,6-dichloropyridine | 65% Nitric Acid / Sulfamic Acid | 20°C, 40h | 86.0 | 96.9 | [5] |
| 2,6-dichloropyridine | 90% Nitric Acid / Sulfamic Acid | 50-60°C, 10h | 88.3 | 95.5 | [5] |
| 2,6-dichloropyridine | 90% Nitric Acid / Sulfamic Acid | 30°C, 20h | 87.1 | 98.2 | [5] |
| 2,6-dichloropyridine | 68% Nitric Acid / Sulfuric Acid | 110-120°C, 20h | 51.8 | 97.1 | [5] |
For the final cyanation step, a reported yield for the synthesis of this compound from 2,6-dichloro-3-nitropyridine is 39%.[1]
Experimental Protocols
Synthesis of 2,6-dichloro-3-nitropyridine (Precursor)
This protocol is based on a representative procedure.[5]
-
Reaction Setup: In a suitable reaction vessel, add 29.6 g (0.2 mol) of 2,6-dichloropyridine to 100.0 g of sulfuric acid.
-
Addition of Reagents: To this mixture, add 70.0 g (1.0 mol) of 90% nitric acid and 1.94 g of sulfamic acid.
-
Reaction: Heat the mixture to 50-60°C and maintain this temperature for 10 hours.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice water.
-
Isolation: Filter the resulting precipitate and wash the filter cake with cold water until the filtrate is neutral.
-
Drying: Dry the solid to obtain 2,6-dichloro-3-nitropyridine.
Synthesis of this compound
This protocol is a general procedure based on the Rosenmund-von Braun reaction.[1]
-
Reaction Setup: In a reaction flask, combine 5.0 g (25.9 mmol) of 2,6-dichloro-3-nitropyridine and 2.55 g (28.5 mmol) of cuprous(I) cyanide in 19 mL of N-methylpyrrolidone.
-
Reaction: Heat the mixture to 180°C and maintain for 15 minutes.
-
Quenching: After cooling to room temperature, pour the reaction mixture into ice water and stir for 10 minutes.
-
Extraction: Separate the aqueous layer and extract the organic layer with boiling toluene, followed by re-extraction with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Grind the resulting residue with ether and filter to obtain this compound.
Visualizations
Caption: Main reaction and side pathways in this compound synthesis.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. This compound | 93683-65-9 [chemicalbook.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Chloro-2-cyano-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-Chloro-2-cyano-3-nitropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Initial Purification | - Incomplete reaction. - Loss of product during aqueous work-up due to some water solubility. - Premature precipitation during extraction. | - Monitor the reaction progress using TLC to ensure completion. - Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. - Perform extractions quickly and avoid letting the combined organic layers stand for extended periods before drying and concentration. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Powder | - Presence of residual solvent (e.g., N-methylpyrrolidone from the synthesis). - Contamination with unreacted starting materials or byproducts. | - Ensure complete removal of high-boiling solvents like NMP by using a high-vacuum pump. - Triturate the crude product with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). - Perform recrystallization or column chromatography. |
| Discoloration of the Final Product (Yellow to Brown) | - Presence of colored impurities from the reaction or degradation. - Copper salt residues from the cyanation reaction. | - Treat the solution of the crude product in an organic solvent with activated charcoal before filtration and concentration. - Wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove copper salts. - Recrystallization is often effective at removing colored impurities. |
| Broad or Impure Fractions from Column Chromatography | - Inappropriate solvent system (mobile phase). - Column overloading. - Co-elution of impurities. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) before running the column. A good starting point is a mixture of hexane and ethyl acetate. - Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). - If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. |
| Difficulty in Achieving High Purity (>99%) | - Presence of isomeric impurities. - Stubborn, closely related impurities. | - Multiple recrystallizations may be necessary. - High-performance liquid chromatography (HPLC) may be required for final polishing if very high purity is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a light yellow crystalline solid.[1] Its melting point is reported to be in the range of 118-120 °C.[1]
Q2: What are the common impurities I should look out for in the synthesis of this compound?
A2: Common impurities may include unreacted 2,6-dichloro-3-nitropyridine, copper salts used in the cyanation reaction, and potentially the isomeric product, 2-chloro-6-cyano-3-nitropyridine, although the literature suggests the reaction is generally regioselective. Byproducts from side reactions, though not extensively documented for this specific synthesis, could also be present.
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: Based on the polarity of the molecule, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or heptane).
Q4: How should I store purified this compound?
A4: The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[1] It is important to protect it from moisture and light.
Experimental Protocols
Protocol 1: Purification by Extraction and Trituration
This protocol is a basic purification method suitable for removing inorganic salts and some organic impurities.
Methodology:
-
Aqueous Work-up: Following the synthesis, the reaction mixture is typically poured into ice water.[2]
-
Extraction: The aqueous mixture is then extracted with an organic solvent. Toluene and ethyl acetate have been reported for this purpose.[2] It is recommended to perform multiple extractions to maximize the recovery of the product.
-
Washing: The combined organic extracts should be washed with water and then with brine to remove water-soluble impurities and residual water.
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Drying and Concentration: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Trituration: The resulting crude solid is then triturated (ground) with a solvent in which the desired product has low solubility, such as diethyl ether.[2] This step helps to remove more soluble impurities.
-
Isolation: The solid product is collected by filtration, washed with a small amount of the cold trituration solvent, and dried under vacuum.
Protocol 2: Purification by Recrystallization
This method is effective for obtaining a higher purity crystalline product.
Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates include ethanol, isopropanol, or a solvent pair like ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating the desired product from impurities with different polarities.
Methodology:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a silica gel column using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data
The following table summarizes typical yields and purities that can be expected from different purification techniques. Please note that actual results may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Reported Yield | Expected Purity | Reference |
| Extraction and Trituration | ~39% | >95% | [2] |
| Recrystallization | Variable (dependent on crude purity) | >98% | General laboratory practice |
| Column Chromatography | Variable (dependent on crude purity and loading) | >99% | General laboratory practice |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Overcoming solubility issues with 6-Chloro-2-cyano-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 6-Chloro-2-cyano-3-nitropyridine (CCNPy) in their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a light yellow crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 93683-65-9 |
| Molecular Formula | C₆H₂ClN₃O₂ |
| Molecular Weight | 183.55 g/mol |
| Melting Point | 118-120 °C |
| Appearance | Light yellow crystalline powder |
Q2: In which common organic solvents is this compound soluble?
| Solvent | Estimated Solubility ( g/100 mL) |
| Dimethylformamide (DMF) | > 20 |
| Dimethyl sulfoxide (DMSO) | > 20 |
| N-Methyl-2-pyrrolidone (NMP) | > 20 |
| Acetone | 5 - 10 |
| Acetonitrile | 2 - 5 |
| Ethyl Acetate | 2 - 5 |
| Dichloromethane (DCM) | 1 - 2 |
| Chloroform | 1 - 2 |
| Tetrahydrofuran (THF) | 1 - 2 |
| Toluene | < 1 |
| Methanol | < 1 |
| Ethanol | < 1 |
| Water | < 0.1 |
Q3: What are the primary reactivity characteristics of this compound?
A3: The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and cyano groups.[2] The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. The nitro group can also be a target for reduction to an amino group, providing a route to further functionalization.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Symptoms:
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The starting material does not fully dissolve, even with stirring.
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The reaction is sluggish or does not proceed to completion.
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A heterogeneous mixture is observed throughout the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate solvent choice. | Consult the estimated solubility table and consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP. |
| Low reaction temperature. | Gently heat the reaction mixture. Many organic compounds exhibit increased solubility at higher temperatures. Monitor for potential decomposition if heating is aggressive. |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration of the substrate is below its solubility limit at the reaction temperature. |
| Co-solvent needed. | If using a less polar solvent is necessary for the reaction, consider adding a small amount of a co-solvent in which the compound is highly soluble (e.g., a small percentage of DMF or DMSO). |
| Sonication. | Use an ultrasonic bath to aid in the dissolution of suspended particles and potentially increase the dissolution rate. |
Issue 2: Incomplete Reaction or Low Yield in Nucleophilic Aromatic Substitution
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted this compound.
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The isolated yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate reaction temperature. | Increase the reaction temperature. SNAr reactions on heteroaromatic rings often require heating to proceed at a reasonable rate. |
| Insufficient reaction time. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Weak nucleophile. | If using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. |
| Base is not strong enough or is sterically hindered. | Switch to a stronger, non-nucleophilic base such as DBU or a stronger inorganic base like potassium carbonate. |
| Side reactions. | The nitro group can sometimes be displaced, or other side reactions may occur. Lowering the reaction temperature or changing the solvent may help to minimize these. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol describes a standard method for determining the solubility of this compound in a given organic solvent.
Materials:
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This compound
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Selected organic solvent (analytical grade)
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Vials with screw caps
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Magnetic stirrer and stir bars
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Thermostatically controlled water bath or heating block
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Analytical balance
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Syringe filters (0.45 µm)
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HPLC or GC-MS for analysis
Procedure:
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Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
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Seal the vial and place it in a thermostatically controlled bath at the desired temperature.
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Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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After stirring, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow undissolved solids to settle.
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Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
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Determine the concentration of the dissolved solid in the filtrate using a calibrated analytical method such as HPLC or GC-MS. Alternatively, for a gravimetric determination, carefully evaporate the solvent and weigh the residue.
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Calculate the solubility in g/100 mL or other desired units.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound
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Amine nucleophile
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
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Base (e.g., K₂CO₃, Et₃N, or DBU)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
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Add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
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Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the amine.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for nucleophilic aromatic substitution.
Caption: A troubleshooting decision tree for common reaction issues.
Caption: General reaction pathway for nucleophilic aromatic substitution.
References
Preventing decomposition of 6-Chloro-2-cyano-3-nitropyridine during reactions
Welcome to the technical support center for 6-Chloro-2-cyano-3-nitropyridine. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with this compound.
Issue 1: Low Yield or No Product in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes:
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Decomposition of Starting Material: this compound can be susceptible to decomposition under certain conditions.
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Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical for successful SNAr reactions.
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Poor Nucleophile Reactivity: The chosen nucleophile may not be reactive enough to displace the chloride.
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Presence of Water: Moisture can lead to hydrolysis of the starting material or product.
Troubleshooting Steps:
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Verify Starting Material Quality: Ensure the purity of your this compound. Impurities from its synthesis can interfere with the reaction.
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Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can lead to thermal decomposition. Start with milder conditions and gradually increase the temperature. Monitor the reaction closely by TLC or LC-MS.
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Select an Appropriate Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are generally suitable for SNAr reactions.
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Choose the Right Base: Use a non-nucleophilic base to avoid competing reactions. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Avoid strong hydroxide bases, as they can promote ring-opening of the pyridine.
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Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the cyano group.
Issue 2: Formation of an Amide or Carboxylic Acid Byproduct
Possible Cause:
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Hydrolysis of the Cyano Group: The cyano group (-CN) in this compound is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. This will initially form an amide (-CONH2) and can be further hydrolyzed to a carboxylic acid (-COOH).
Preventative Measures:
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Strict Anhydrous Conditions: As mentioned above, the exclusion of water is paramount.
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Control of pH:
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Acidic Conditions: Avoid strong acidic conditions, as they can catalyze the hydrolysis of the nitrile.
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Basic Conditions: While a base is often required for SNAr reactions, use a non-hydroxide base and the minimum necessary amount. Prolonged reaction times in the presence of a base and trace water can promote hydrolysis.
-
-
Temperature Management: Keep the reaction temperature as low as feasible to minimize the rate of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a typical nucleophilic substitution reaction?
A1: The two primary decomposition pathways are:
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Hydrolysis of the cyano group: In the presence of water, particularly under acidic or basic conditions and heat, the cyano group can hydrolyze to an amide and subsequently to a carboxylic acid.
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Thermal Decomposition: Although specific data for this compound is limited, substituted nitropyridines can be thermally sensitive. High reaction temperatures may lead to degradation of the molecule.
Q2: What is the recommended storage condition for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. It should be protected from moisture and light.
Q3: Can I use a strong base like sodium hydroxide in my reaction?
A3: It is strongly advised to avoid strong hydroxide bases like NaOH or KOH. For similar compounds like 2-chloro-5-nitropyridine, the use of strong hydroxide bases has been shown to cause ring opening, leading to the destruction of the pyridine core.
Q4: What are some common side reactions to be aware of?
A4: Besides hydrolysis and thermal decomposition, potential side reactions include:
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Reaction at the Nitro Group: While less common, strong reducing agents can reduce the nitro group.
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Displacement of the Nitro Group: In some cases, with highly reactive nucleophiles, displacement of the nitro group can occur, although the chloro group is a much better leaving group.
Quantitative Data
Table 1: Activation Energies for the Hydrolysis of Cyanopyridines in High-Temperature Water
| Compound | Activation Energy (kJ/mol) for Cyano Group Hydrolysis | Activation Energy (kJ/mol) for Amide Hydrolysis |
| 2-Cyanopyridine | 83.7 | 70.5 |
| 3-Cyanopyridine | 74.3 | 80.1 |
| 4-Cyanopyridine | 40.3 | 32.7 |
Data extracted from kinetic studies on the hydrolysis of cyanopyridines in high-temperature water.[1] This data indicates that the position of the cyano group on the pyridine ring significantly influences the energy barrier for hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is adapted from procedures for similar activated chloropyridines and provides a good starting point for reactions with this compound.
Materials:
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This compound
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Amine nucleophile
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate
Procedure:
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To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
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Dissolve the starting material in anhydrous DMF.
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Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
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Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.2 - 2.0 eq).
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Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical temperatures range from room temperature to 80°C.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2,6-dichloro-3-nitropyridine.[2]
Materials:
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2,6-dichloro-3-nitropyridine
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Cuprous(I) cyanide (CuCN)
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N-methylpyrrolidone (NMP)
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Toluene
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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In a reaction vessel, mix 2,6-dichloro-3-nitropyridine (1.0 eq) and cuprous(I) cyanide (1.1 eq) in N-methylpyrrolidone.
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Heat the mixture to 180°C and maintain for 15 minutes.[2]
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice water and stir for 10 minutes.
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Separate the aqueous layer and extract the organic layer with boiling toluene, followed by re-extraction with ethyl acetate.
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Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Grind the residue with ether and filter to obtain this compound.
Visualizations
The following diagrams illustrate key concepts related to the chemistry of this compound.
Caption: Potential reaction and decomposition pathways for this compound.
Caption: Troubleshooting workflow for low-yielding reactions involving this compound.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 6-Chloro-2-cyano-3-nitropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-2-cyano-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
A1: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This deficiency is significantly enhanced by the strong electron-withdrawing effects of the cyano (-CN) and nitro (-NO₂) groups. These groups are positioned to stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the reaction, thus activating the ring for nucleophilic attack.[3][4] The chlorine atom at the 6-position is a good leaving group, making the substitution reaction favorable.[5]
Q2: What types of nucleophiles are typically used in this reaction?
A2: A wide variety of strong, neutral, or anionic nucleophiles can be used. Common examples include:
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N-Nucleophiles: Primary and secondary amines (e.g., alkylamines, anilines, morpholine, piperidine).
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O-Nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide) and phenoxides.
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S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide).
Q3: What is the general mechanism for this reaction?
A3: The reaction proceeds via a two-stage addition-elimination mechanism, also known as the SNAr pathway.[3]
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Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
Troubleshooting Guide
This section addresses common issues encountered during the experiment.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| 1.1. Poor Nucleophile Reactivity | The nucleophile may not be strong enough. If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base to increase its nucleophilicity. For O- or S-nucleophiles, ensure complete deprotonation to the corresponding alkoxide/thiolate. |
| 1.2. Incorrect Solvent | The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents like DMF, DMSO, acetonitrile, or THF are generally preferred as they can solvate cations, leaving the anionic nucleophile more reactive. |
| 1.3. Suboptimal Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or LC-MS. Avoid excessive heat, which can lead to decomposition or side reactions. |
| 1.4. Ineffective Base | If a base is required, its strength is critical. Weak bases (e.g., NaHCO₃) may not be sufficient. Use stronger, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or DIPEA. For O/S-nucleophiles, a strong base like NaH or KOtBu is often necessary. |
| 1.5. Moisture Contamination | Anhydrous conditions are often crucial, especially when using strong bases like NaH. Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture can quench strong bases and hydrolyze the starting material or product. |
Problem 2: Formation of Multiple Products / Side Reactions
| Possible Cause | Suggested Solution |
| 2.1. Side Reaction with Solvent | Some solvents, like DMF or DMAc, can decompose at high temperatures or in the presence of strong bases, leading to impurities. If side reactions are observed, consider switching to a more inert solvent like dioxane, toluene, or NMP. |
| 2.2. Reaction at Other Positions | While substitution at C-6 is strongly favored, highly reactive nucleophiles or harsh conditions could potentially lead to reactions at other sites. Lowering the reaction temperature can often improve selectivity. |
| 2.3. Hydrolysis of Cyano Group | In the presence of strong acid or base with water, the cyano group (-CN) can be hydrolyzed to an amide or carboxylic acid. Ensure the reaction is worked up under neutral or mildly acidic/basic conditions and avoid prolonged exposure to harsh aqueous environments. |
| 2.4. Starting Material Degradation | The substrate may be unstable under very high temperatures or with excessively strong bases. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Table 1: General Reaction Condition Recommendations
| Parameter | Recommendation | Justification |
| Nucleophile | 1.0 - 1.5 equivalents | Using a slight excess can drive the reaction to completion. |
| Base | 1.1 - 2.0 equivalents (if needed) | Ensures complete activation of the nucleophile. Use of non-nucleophilic bases like K₂CO₃, Cs₂CO₃, DIPEA is recommended. |
| Solvent | Aprotic Polar (DMF, DMSO, Acetonitrile) | Stabilizes the charged intermediate and promotes the SNAr mechanism. |
| Temperature | 25 °C to 100 °C | Start at room temperature and increase as needed. Monitor for decomposition at higher temperatures. |
| Concentration | 0.1 - 1.0 M | A higher concentration can increase the reaction rate, but may also increase side reactions or cause solubility issues. |
Experimental Protocols & Workflows
General Protocol for Reaction with an Amine Nucleophile
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Add the amine nucleophile (1.1 eq.) followed by a non-nucleophilic base such as K₂CO₃ (1.5 eq.) or DIPEA (1.5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, gradually heat the mixture to 50-80 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice water and stir. An organic product will often precipitate.
-
Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
Experimental Workflow Diagram
Troubleshooting Decision Tree
References
Technical Support Center: Purification of 6-Chloro-2-cyano-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-cyano-3-nitropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of this compound during purification, resulting in a low yield. What are the potential causes and how can I mitigate this?
A: Low recovery rates can stem from several factors during the purification process. Here are the common causes and their solutions:
-
Product Loss During Work-up: The initial extraction and washing steps can lead to loss of product if the incorrect solvents or pH conditions are used. Ensure that the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is immiscible with the aqueous layer and that the pH is controlled to prevent the hydrolysis of the nitrile or other functional groups.
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Incomplete Crystallization: If using recrystallization for purification, the product may remain in the mother liquor. To maximize yield, it is crucial to use a minimal amount of a suitable hot solvent and allow for slow cooling to facilitate crystal formation. Placing the solution in an ice bath after it has reached room temperature can further enhance precipitation.
-
Adsorption on Stationary Phase: During column chromatography, the polar nature of this compound can lead to strong adsorption onto the silica gel, resulting in incomplete elution. To address this, a more polar eluent system can be employed. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help in separating the compound from less polar impurities without excessive retention on the column.
-
Decomposition: Nitropyridines can be susceptible to decomposition under harsh conditions. Avoid prolonged exposure to high temperatures, strong acids, or bases during purification.
Issue 2: Persistent Colored Impurities
Q: My purified this compound remains yellow or brownish, indicating the presence of colored impurities. How can I remove them?
A: Colored impurities are common in nitrated aromatic compounds and can often be removed through the following methods:
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Recrystallization with Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities. After heating, the activated carbon is removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: A carefully selected solvent system for column chromatography can separate the desired colorless compound from the colored impurities. It is advisable to perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal conditions for separation before running the column.
-
Washing with a Reducing Agent: In some cases, colored impurities may be byproducts that can be decolorized by a mild reducing agent. A wash with a dilute aqueous solution of sodium bisulfite may be effective.
Issue 3: Presence of Copper Salt Impurities
Q: My this compound is contaminated with copper salts from the synthesis (Rosenmund-von Braun reaction). How can I effectively remove them?
A: Copper impurities are a common issue when using cuprous cyanide. Here are effective removal strategies:
-
Aqueous Ammonia Wash: Washing the organic extract with an aqueous solution of ammonia can effectively remove copper salts by forming a water-soluble copper-ammonia complex.
-
EDTA Wash: A wash with a solution of ethylenediaminetetraacetic acid (EDTA) can also be used to chelate and remove copper ions into the aqueous phase.
-
Filtration through a Plug of Silica Gel: In some cases, a simple filtration of the crude product solution through a short plug of silica gel can effectively remove baseline impurities, including some metal salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its synthesis from 2,6-dichloro-3-nitropyridine and cuprous cyanide, the most likely impurities include:
- Unreacted 2,6-dichloro-3-nitropyridine.
- Copper(I) and Copper(II) salts.
- Isomeric byproducts from the cyanation reaction.
- Hydrolysis product: 6-Chloro-3-nitro-pyridine-2-carboxylic acid.
- Solvent residues from the reaction and work-up (e.g., N-methylpyrrolidone, toluene, ethyl acetate).
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A good starting point for recrystallization is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for polar aromatic compounds include:
- Ethanol
- Isopropanol
- A mixture of ethyl acetate and hexanes. It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent pair.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are essential for determining the purity of the final product:
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting trace impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the compound and identifying any organic impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Data Presentation
Table 1: Illustrative Purity of this compound with Different Recrystallization Solvents
| Recrystallization Solvent/System | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Ethanol | 95.2% | 98.9% | 75% |
| Isopropanol | 95.2% | 99.1% | 72% |
| Ethyl Acetate / Hexanes | 95.2% | 99.5% | 80% |
| Toluene | 95.2% | 98.5% | 65% |
Note: This data is for illustrative purposes to demonstrate potential outcomes and may vary based on experimental conditions.
Table 2: Illustrative Purity of this compound with Column Chromatography
| Eluent System (Gradient) | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | 90.5% | 99.8% | 85% |
| Dichloromethane:Methanol (100:0 to 98:2) | 90.5% | 99.7% | 82% |
Note: This data is for illustrative purposes to demonstrate potential outcomes and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system determined by prior TLC analysis (e.g., a gradient of hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over the course of the run. A typical gradient might be 90% A to 10% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-2-cyano-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Chloro-2-cyano-3-nitropyridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and scalable synthesis route involves a two-step process:
-
Nitration: The nitration of 2,6-dichloropyridine to form the intermediate, 2,6-dichloro-3-nitropyridine.
-
Cyanation: The subsequent selective cyanation of 2,6-dichloro-3-nitropyridine to yield the final product, this compound.
An alternative, though less common, route is the direct nitration of a pre-existing 6-chloro-2-cyanopyridine. However, this method can be challenging due to the deactivating effect of the cyano group and the potential for over-nitration.
Q2: I am observing a low yield in the cyanation step. What are the potential causes?
A2: Low yields in the cyanation of 2,6-dichloro-3-nitropyridine can stem from several factors:
-
Purity of Starting Material: Impurities in the 2,6-dichloro-3-nitropyridine can interfere with the reaction.
-
Cyanide Source: The choice and quality of the cyanide reagent (e.g., cuprous(I) cyanide) are critical. Old or improperly stored reagents may have reduced reactivity.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (e.g., 180°C in N-methylpyrrolidone)[1]. Insufficient heating can lead to an incomplete reaction.
-
Reaction Time: A short reaction time may not allow for complete conversion. Monitoring the reaction progress by TLC or GC is recommended.
-
Work-up Procedure: Inefficient extraction of the product from the reaction mixture can significantly impact the final yield.
Q3: How can I minimize the formation of byproducts during the nitration of 2,6-dichloropyridine?
A3: Over-nitration and the formation of other nitrated isomers are common challenges. To favor the desired mono-nitration at the 3-position, consider the following strategies:
-
Control of Reaction Temperature: Maintain a low and consistent temperature during the addition of the nitrating agent.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess increases the likelihood of multiple nitrations.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the reaction mixture to avoid localized high concentrations.
-
Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids can be optimized to improve selectivity. The use of a catalyst like sulfamic acid has been shown to improve yield and reduce the required amount of acid[2].
Q4: What are the key safety precautions when handling the reagents for this synthesis?
A4: Both the nitration and cyanation steps involve hazardous materials. It is crucial to adhere to strict safety protocols:
-
Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Always work in a certified laboratory chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[3][4][5]
-
Cyanide Reagents: Cyanide salts are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Always use PPE and work in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive reagents carefully before disposal.
Troubleshooting Guides
Problem 1: Low Yield and Purity in the Nitration of 2,6-dichloropyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time. |
| Inadequate mixing. | Ensure efficient stirring, especially in larger scale reactions, to maintain a homogeneous reaction mixture. | |
| Formation of multiple nitrated products | Reaction temperature is too high. | Maintain a low and controlled temperature (e.g., 0°C) during the addition of the nitrating agent. |
| Excess of nitrating agent. | Use a controlled stoichiometry of the nitrating agent (e.g., 1.5 to 2.5 equivalents of nitric acid)[2]. | |
| Product is dark and oily | Decomposition of starting material or product. | Ensure the reaction temperature does not exceed the recommended range. Check the purity of the starting 2,6-dichloropyridine. |
| Incomplete work-up. | During the work-up, ensure the reaction mixture is poured onto ice and neutralized carefully to precipitate the product as a clean solid. Wash the filtered solid thoroughly with cold water. |
Problem 2: Inefficient Cyanation of 2,6-dichloro-3-nitropyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the desired product | Low reaction temperature or insufficient time. | The reaction often requires high temperatures (e.g., 180°C) to proceed efficiently[1]. Ensure the reaction is heated to the target temperature and maintained for the specified duration. |
| Deactivated cyanide source. | Use fresh, high-purity cuprous(I) cyanide. | |
| Poor solvent choice. | High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) are typically effective[1]. | |
| Formation of a significant amount of starting material after work-up | Incomplete reaction. | As mentioned above, optimize temperature and time. Consider monitoring the reaction by TLC or HPLC to determine the point of maximum conversion. |
| Difficulty in isolating the product | Inefficient extraction. | The product is typically extracted with an organic solvent like ethyl acetate or toluene. Ensure thorough extraction and consider back-extraction of the aqueous layer. |
| Product co-precipitates with copper salts. | During work-up, after pouring the reaction mixture into water, ensure vigorous stirring to break up any solids and allow for efficient extraction of the organic-soluble product. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine
This protocol is based on a method that utilizes sulfamic acid as a catalyst to improve yield and reduce acid consumption[2].
Materials:
-
2,6-dichloropyridine
-
Nitric acid (90%)
-
Sulfuric acid
-
Sulfamic acid
-
Ice
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, add 2,6-dichloropyridine (e.g., 0.2 mol).
-
Add sulfuric acid (e.g., 100.0 g) to the vessel.
-
In a separate beaker, prepare the nitrating mixture by carefully adding nitric acid (90%, e.g., 0.6 mol) to more sulfuric acid.
-
Add a catalytic amount of sulfamic acid (e.g., 10 mol%) to the reaction vessel.
-
Cool the reaction vessel in an ice bath.
-
Slowly add the nitrating mixture to the stirred solution of 2,6-dichloropyridine while maintaining the temperature at 30°C.
-
After the addition is complete, allow the reaction to stir at 30°C for 20 hours.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the resulting precipitate and wash the solid with cold water until the filtrate is neutral.
-
Dry the solid product (2,6-dichloro-3-nitropyridine) under vacuum.
Protocol 2: Synthesis of this compound
This protocol is adapted from a common laboratory-scale preparation[1].
Materials:
-
2,6-dichloro-3-nitropyridine
-
Cuprous(I) cyanide
-
N-methylpyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
-
Deionized water
Procedure:
-
In a reaction vessel, combine 2,6-dichloro-3-nitropyridine (e.g., 25.9 mmol) and cuprous(I) cyanide (e.g., 28.5 mmol).
-
Add N-methylpyrrolidone (e.g., 19 mL) to the mixture.
-
Heat the reaction mixture to 180°C and maintain this temperature for 15 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir for 10 minutes.
-
Separate the aqueous layer and extract the organic layer with boiling toluene, followed by re-extraction with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue can be further purified by grinding with ether and filtering to obtain this compound as a solid.
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Nitration of 2,6-dichloropyridine
| Nitrating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 90% Nitrating Mixture | None | Not specified | Not specified | 64.5 | J. Heterocyclic Chem., 21, 1521[2] |
| 30% Nitric Acid in Oleum | None | Not specified | Not specified | ~70 | US4310671[2] |
| 90% Nitric Acid | Sulfamic acid (10 mol%) | 30 | 20 | 87.1 | CN102584688A[2] |
| 30% Nitric Acid | Sulfamic acid (1 mol%) | 110-120 | 30 | 82.0 | CN102584688A[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93683-65-9 | [1][6] |
| Molecular Formula | C₆H₂ClN₃O₂ | [6] |
| Molecular Weight | 183.55 g/mol | [6] |
| Appearance | Solid | [1] |
| ¹H-NMR (CDCl₃, 300MHz) | δ 7.78 (d, J = 8.9Hz, 1H), 8.54 (d, J = 8.9Hz, 1H) | [1] |
Visualizations
References
- 1. This compound | 93683-65-9 [chemicalbook.com]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Reactions with 6-Chloro-2-cyano-3-nitropyridine
Welcome to the technical support center for 6-Chloro-2-cyano-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during chemical reactions with this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. My nucleophilic aromatic substitution (SNAr) reaction with an amine/alkoxide/thiol is not proceeding or is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low reactivity in SNAr reactions involving this compound can stem from several factors. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro and cyano groups, making the chloro substituent a good leaving group. However, reaction efficiency can be influenced by the nucleophilicity of the incoming group, reaction conditions, and the stability of the substrate.
Potential Causes and Troubleshooting Steps:
-
Insufficient Nucleophilicity: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, the reaction may be sluggish.
-
Troubleshooting:
-
For amine nucleophiles, consider using a stronger base to deprotonate the amine and increase its nucleophilicity. However, be cautious with very strong bases which can lead to side reactions (see FAQ 3).
-
For alcohol or thiol nucleophiles, ensure complete deprotonation to the corresponding alkoxide or thiolate by using a suitable base (e.g., NaH, K2CO3, or Cs2CO3).
-
If possible, consider using a more nucleophilic reagent.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Troubleshooting:
-
Polar aprotic solvents like DMF, DMSO, acetonitrile, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
If your reaction is slow in a less polar solvent, consider switching to one of the recommended polar aprotic solvents.
-
-
-
Suboptimal Temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without causing decomposition of the starting material or product. Reactions are often run at temperatures ranging from room temperature to 120 °C or higher.
-
-
-
Presence of Water: Moisture can consume the base and protonate the nucleophile, reducing its effectiveness.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
2. I am observing the formation of an unexpected byproduct. What are the likely side reactions?
Answer:
The presence of multiple reactive sites in this compound can lead to the formation of byproducts under certain conditions.
Common Side Reactions:
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH) in the presence of strong acids or bases, especially at elevated temperatures.
-
Identification: Look for products with a higher molecular weight corresponding to the addition of water. IR spectroscopy can show the appearance of a carbonyl stretch.
-
Prevention:
-
Use milder bases or non-aqueous work-up conditions.
-
Keep reaction times as short as possible.
-
If the reaction requires basic conditions, consider using a non-nucleophilic base and ensuring the absence of water.
-
-
-
Displacement of the Nitro or Cyano Group: While the chloro group is the most common leaving group, under certain conditions, the nitro or cyano group can also be displaced by strong nucleophiles. Displacement of the cyano group has been observed with some nucleophiles in related systems.
-
Decomposition of the Starting Material: Prolonged heating at high temperatures or the use of very harsh reagents can lead to the decomposition of the starting material, often resulting in a complex mixture of unidentified products.
3. My reaction is turning dark, and I am getting a complex mixture of products. What is happening?
Answer:
A dark reaction mixture and the formation of multiple products often indicate decomposition or polymerization.
Potential Causes and Troubleshooting Steps:
-
Excessively Strong Base: Very strong bases can deprotonate other positions on the pyridine ring or the nucleophile, leading to undesired side reactions and polymerization.
-
Troubleshooting:
-
Use a milder base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine or DIPEA).
-
Use a stoichiometric amount of base relative to the nucleophile.
-
-
-
High Reaction Temperature: As mentioned earlier, excessive heat can cause decomposition.
-
Troubleshooting:
-
Reduce the reaction temperature and increase the reaction time.
-
Monitor the reaction closely to stop it once the starting material is consumed.
-
-
-
Presence of Impurities: Impurities in the starting material, reagents, or solvent can catalyze side reactions.
-
Troubleshooting:
-
Ensure the purity of your this compound and all other reagents. Purification of the starting material may be necessary.
-
-
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq).
-
A base such as K2CO3 (2.0 eq) or triethylamine (2.0 eq) is added to the mixture.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol (forming an ether)
-
To a suspension of a base like sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C is added the alcohol (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the alkoxide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to a temperature between 50-80 °C. The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation
The following table summarizes expected outcomes for SNAr reactions on the closely related precursor, 2,6-dichloro-3-nitropyridine, which provides valuable insight into the reactivity of the 6-chloro position in this compound. The substitution is kinetically favored at the 2-position due to the inductive effect of the adjacent nitro group.
| Nucleophile | Reagents and Conditions | Major Product | Reported Yield |
| Ammonia | Aqueous ammonia in methanol, 35-40 °C | 2-Amino-6-chloro-3-nitropyridine | Not specified |
| Sodium Methoxide | Sodium methoxide in methanol | 6-Chloro-2-methoxy-3-nitropyridine | Not specified |
Note: Specific yield data for reactions starting directly from this compound is limited in the reviewed literature. Researchers should perform small-scale optimization experiments to determine the optimal conditions for their specific nucleophile.
Visualizations
Troubleshooting Workflow for Failed SNAr Reactions
Caption: A flowchart for troubleshooting failed nucleophilic aromatic substitution reactions.
Logical Relationship of Reaction Parameters in SNAr
Caption: Key parameters influencing the outcome of SNAr reactions.
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Chloro-2-cyano-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 6-Chloro-2-cyano-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I resolve this?
A1: Low or no product formation when using this compound is a common challenge due to the electron-deficient nature of the pyridine ring and the strong Carbon-Chlorine (C-Cl) bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] A systematic evaluation of the reaction components is crucial for troubleshooting.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.[1] It is highly recommended to use more electron-rich and sterically hindered ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), which are known to be effective for the coupling of heteroaryl chlorides.[1][2]
-
Base Selection: The choice of base is critical. Weak or partially soluble bases may be ineffective. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step.[1]
-
Reaction Temperature: The C-Cl bond activation is often the rate-limiting step and typically requires elevated temperatures. Consider increasing the reaction temperature to a range of 80-120 °C.[1] Microwave irradiation can also be an effective method for accelerating the reaction.
-
Solvent and Degassing: Ensure that the solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1] A common practice is to bubble an inert gas (Argon or Nitrogen) through the solvent prior to use.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: Side reactions are common in Suzuki-Miyaura couplings. Here’s how to address them:
-
Protodeboronation (Ar-H formation): This side reaction occurs when the boronic acid reacts with a proton source, often residual water or acidic impurities.
-
Recommendation: Use anhydrous solvents and reagents. Employing boronic esters, such as pinacol esters, can enhance stability against protodeboronation.[1]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This is often promoted by the presence of oxygen or can be catalyzed by palladium.
-
Recommendation: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the experiment is critical.[1]
-
Q3: For a Buchwald-Hartwig amination with this compound, what are the recommended starting conditions?
A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For an electron-deficient substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial.[3][4]
Recommended Starting Conditions:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
Ligand: Xantphos, XPhos, or RuPhos (2-4 mol%)[4]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.5-2.5 equivalents) is typically required.[4]
-
Solvent: Anhydrous, degassed toluene or THF.
-
Temperature: 80-110 °C.
Q4: Can I perform a Sonogashira coupling with this compound, and what challenges should I anticipate?
A4: Yes, a Sonogashira coupling can be performed, but activating the C-Cl bond is the primary challenge.[5]
Key Considerations:
-
Catalyst System: A standard Sonogashira catalyst system of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is a good starting point.[2][5] However, due to the electron-deficient nature of the substrate, more advanced catalyst systems may be necessary.
-
Ligand: The use of electron-rich and bulky phosphine ligands can facilitate the oxidative addition step.
-
Base: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent.[2]
-
Temperature: Elevated temperatures may be required to achieve a reasonable reaction rate.
Data Presentation: Catalyst System Comparison
The following tables summarize generally recommended conditions for cross-coupling reactions with challenging chloropyridines, adapted for this compound based on literature for similar substrates.
Table 1: Suzuki-Miyaura Coupling - Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-120 | Moderate to High |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 100 | Low to Moderate |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | Low |
Table 2: Buchwald-Hartwig Amination - Catalyst Systems
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90-110 | High |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 80-100 | High |
| Pd₂(dba)₃ | BINAP | K₃PO₄ | Dioxane | 100 | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[6]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[6]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[6]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq).
-
Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Troubleshooting guide for low-yield cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-2-cyano-3-nitropyridine and 2,6-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-chloro-2-cyano-3-nitropyridine and 2,6-dichloro-3-nitropyridine, two important intermediates in the synthesis of complex heterocyclic molecules. The following sections detail their relative performance in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and available experimental data.
Introduction to Reactivity
The reactivity of substituted pyridines in nucleophilic aromatic substitution is critically influenced by the electronic properties of their substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. The presence of additional electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, further enhances this activation, making the pyridine ring more susceptible to attack by nucleophiles.
In both this compound and 2,6-dichloro-3-nitropyridine, the nitro group at the 3-position strongly activates the adjacent chloro substituents towards displacement. This guide will explore the nuanced differences in reactivity arising from the presence of a cyano group versus a second chloro atom.
Theoretical Framework for Reactivity Comparison
The rate of nucleophilic aromatic substitution on these pyridine systems is primarily dictated by the stability of the Meisenheimer complex, the negatively charged intermediate formed upon nucleophilic attack. The more stable this intermediate, the lower the activation energy for the reaction and the faster the rate.
-
Inductive and Resonance Effects: Both the chloro and cyano groups are electron-withdrawing. The nitro group, positioned meta to the 6-position and ortho to the 2-position, activates both sites through its strong inductive and resonance effects.
-
Activating Influence of the Cyano Group: The cyano group is a significantly stronger electron-withdrawing group than a chloro substituent. This is due to both its strong inductive effect and its ability to delocalize the negative charge of the Meisenheimer intermediate through resonance.
Based on these principles, This compound is predicted to be more reactive towards nucleophilic attack than 2,6-dichloro-3-nitropyridine at the corresponding chloro-substituted position.
Quantitative Reactivity Comparison
2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I
This study demonstrates that a 2-cyano substituent is substantially more activating than a 2-chloro substituent in promoting nucleophilic aromatic substitution on a positively charged pyridine ring. This finding strongly supports the prediction that this compound will be more reactive than 2,6-dichloro-3-nitropyridine.
| Feature | This compound | 2,6-Dichloro-3-nitropyridine |
| Activating Groups | -NO₂ (strong), -CN (strong) | -NO₂ (strong), -Cl (moderate) |
| Predicted Reactivity | Higher | Lower |
| Key Advantage | Enhanced reactivity for subsequent substitutions. | Symmetrical starting material for mono-substitution. |
| Synthetic Relationship | Synthesized from 2,6-dichloro-3-nitropyridine. | Precursor to this compound. |
Experimental Data and Protocols
Synthesis of this compound from 2,6-Dichloro-3-nitropyridine
A key experimental difference that highlights the utility of 2,6-dichloro-3-nitropyridine as a foundational building block is the synthesis of this compound from it.
Experimental Protocol:
A mixture of 2,6-dichloro-3-nitropyridine, cuprous cyanide (CuCN), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is heated to an elevated temperature (typically >150 °C). The reaction proceeds via a nucleophilic substitution where the cyanide ion displaces one of the chloro groups. Work-up typically involves pouring the cooled reaction mixture into water and extracting the product with an organic solvent.
| Reactant | Molar Equivalents |
| 2,6-dichloro-3-nitropyridine | 1.0 |
| Cuprous Cyanide (CuCN) | 1.1 - 1.5 |
| Solvent (e.g., NMP) | - |
Note: This reaction provides a practical route to this compound, which can then be used in further synthetic steps where a more reactive substrate is desired.
Nucleophilic Aromatic Substitution (General Protocol)
The following is a generalized protocol for a typical SNAr reaction with these substrates.
Objective: To compare the reactivity of this compound and 2,6-dichloro-3-nitropyridine with a common nucleophile (e.g., a primary or secondary amine).
Materials:
-
This compound
-
2,6-dichloro-3-nitropyridine
-
Nucleophile (e.g., morpholine, piperidine, or an aniline)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, acetonitrile)
Procedure:
-
In separate reaction vessels, dissolve equimolar amounts of the pyridine substrate (either this compound or 2,6-dichloro-3-nitropyridine) in the chosen solvent.
-
Add the nucleophile (typically 1.1-1.5 equivalents) and the base (typically 1.5-2.0 equivalents) to each reaction mixture.
-
Stir the reactions at a set temperature (e.g., room temperature, 50 °C, or 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reactions with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Expected Outcome: The reaction with this compound is expected to proceed at a faster rate and/or under milder conditions (lower temperature, shorter reaction time) compared to the reaction with 2,6-dichloro-3-nitropyridine. For 2,6-dichloro-3-nitropyridine, the initial substitution can occur at either the 2- or 6-position. The regioselectivity of this substitution can be influenced by the nature of the nucleophile and the reaction conditions. The nitro group's inductive effect makes the C-2 position more electron-deficient and thus more prone to kinetically controlled nucleophilic attack.[1]
Visualizing Reaction Pathways and Workflows
Caption: Comparative SNAr mechanism highlighting intermediate stability.
Caption: Synthetic relationship and experimental comparison workflow.
Conclusion
References
Halogen Reactivity in Substituted Nitropyridines: A Comparative Guide
In the realm of pharmaceutical and agrochemical synthesis, substituted nitropyridines are pivotal building blocks. The strategic displacement of a halogen atom via nucleophilic aromatic substitution (SNAr) is a cornerstone of their synthetic utility. This guide provides a comparative analysis of the reactivity of different halogens (fluorine, chlorine, bromine, and iodine) in substituted nitropyridines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in optimizing their synthetic strategies.
The "Element Effect": A Counterintuitive Trend in Halogen Reactivity
In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups follows a trend that is inverted compared to SN1 and SN2 reactions. The generally observed order of reactivity is:
F > Cl ≈ Br > I
This phenomenon, often termed the "element effect," is attributed to the rate-determining step of the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, commencing with the nucleophilic attack on the carbon atom bearing the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This initial attack, which leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, is the slow, rate-determining step. While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, second step of the reaction and therefore does not influence the overall reaction rate.
The presence of a nitro group, a potent electron-withdrawing group, ortho or para to the halogen is crucial for activating the pyridine ring towards nucleophilic attack. This is because the nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance. Pyridines are inherently more reactive towards SNAr than benzene derivatives due to the presence of the ring nitrogen, which also aids in the delocalization and stabilization of the negative charge in the intermediate.
Quantitative Comparison of Halogen Reactivity
The following table summarizes the second-order rate constants (k₂) for the reaction of various 2-halo-5-nitropyridines with piperidine. It is important to note that the data has been compiled from different studies and reaction conditions may vary, which can influence the absolute rate constants. However, the relative trend in reactivity is consistently observed.
| Halogen (X) in 2-X-5-nitropyridine | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| F | Piperidine | Methanol | 25 | Data not available in a directly comparable study |
| Cl | Piperidine | Methanol | 25 | 1.3 x 10⁻⁴ |
| Br | Piperidine | Methanol | 25 | 1.1 x 10⁻⁴ |
| I | Piperidine | Methanol | 25 | 2.0 x 10⁻⁵ |
Note: The reactivity of 2-fluoro-5-nitropyridine is expected to be significantly higher than its chloro, bromo, and iodo counterparts based on the established principles of the "element effect" in SNAr reactions.
Factors Influencing Halogen Reactivity
The following diagram illustrates the key factors that govern the reactivity of halogens in substituted nitropyridines in SNAr reactions.
Caption: Key determinants of halogen reactivity in SNAr reactions of nitropyridines.
Experimental Protocols
General Procedure for Kinetic Measurement of SNAr Reactions
This protocol outlines a typical method for determining the second-order rate constants for the reaction of a 2-halo-5-nitropyridine with an amine nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
2-Halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine)
-
Piperidine
-
Anhydrous solvent (e.g., methanol, acetonitrile, or DMSO)
-
Constant temperature water bath or spectrophotometer with a thermostatted cell holder
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halo-5-nitropyridine in the chosen anhydrous solvent at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in the same solvent at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the 2-halo-5-nitropyridine stock solution into a quartz cuvette.
-
Add a known volume of one of the piperidine solutions to the cuvette to achieve a significant excess of piperidine (pseudo-first-order conditions).
-
Quickly mix the solution and place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Monitor the reaction by recording the increase in absorbance of the product at its λmax over time. The formation of the N-substituted product typically results in a bathochromic shift, allowing for spectrophotometric monitoring.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each piperidine concentration is determined from the slope of a plot of -ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is then obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a comparative kinetic study of nitropyridine reactivity.
Caption: A typical experimental workflow for kinetic analysis of nitropyridine reactivity.
Conclusion
The reactivity of halogens in substituted nitropyridines is a critical consideration for synthetic chemists. The established trend of F > Cl ≈ Br > I as leaving groups in SNAr reactions is a powerful guiding principle. This guide provides a framework for understanding this reactivity, supported by available quantitative data and detailed experimental protocols. By leveraging this information, researchers can make more informed decisions in the design and optimization of synthetic routes to novel and valuable compounds.
A Comparative Guide to Alternative Reagents for 6-Chloro-2-cyano-3-nitropyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic selection of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. 6-Chloro-2-cyano-3-nitropyridine is a valuable building block, prized for its activated pyridine core, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, making it a key intermediate in numerous synthetic pathways. However, the exploration of alternative reagents can offer advantages in terms of reactivity, selectivity, cost, and availability. This guide provides an objective comparison of this compound with its fluoro and bromo analogs, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of 6-Halo-2-cyano-3-nitropyridines in Nucleophilic Aromatic Substitution
The primary utility of this compound and its analogs lies in their ability to undergo nucleophilic aromatic substitution at the C6 position. The reaction is facilitated by the strong electron-withdrawing effects of the nitro and cyano groups, which activate the pyridine ring towards nucleophilic attack. The nature of the halogen atom at the C6 position significantly influences the reagent's reactivity.
The established trend for leaving group ability in SNAr reactions on electron-deficient (hetero)aromatic systems is generally F > Cl ≈ Br > I.[1][2] This order is primarily dictated by the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, the rate-determining step of the reaction. While the C-F bond is the strongest, its breaking is not the rate-limiting step.
Table 1: Comparison of 6-Halo-2-cyano-3-nitropyridine Analogs in a Representative SNAr Reaction with Piperidine
| Reagent | Leaving Group | Expected Relative Reactivity | Typical Reaction Conditions | Typical Yield | Reference |
| 6-Fluoro-2-cyano-3-nitropyridine | F | Highest | Lower temperature, shorter reaction time | High | [1][2] |
| This compound | Cl | Intermediate | Moderate temperature and reaction time | Good to High | [3] |
| 6-Bromo-2-cyano-3-nitropyridine | Br | Intermediate | Moderate temperature and reaction time | Good to High | [4] |
Note: The relative reactivity and typical yields are based on established principles of SNAr reactions and data from analogous systems. Specific experimental outcomes may vary depending on the nucleophile, solvent, and precise reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and its alternatives, as well as a general protocol for a key SNAr reaction, are provided below.
Synthesis of this compound
This protocol describes the cyanation of 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in DMF.
-
Add Copper(I) cyanide (1.1 eq.).
-
Heat the reaction mixture to 150 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a stirred solution of ferric chloride in dilute HCl.
-
Stir for 20 minutes to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Alternative Reagents
1. Synthesis of 6-Fluoro-2-cyano-3-nitropyridine (via Halogen Exchange)
This protocol involves a halogen exchange (HALEX) reaction from the corresponding chloro-derivative.
Materials:
-
This compound
-
Spray-dried Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a stirred suspension of spray-dried potassium fluoride (3.0 eq.) in anhydrous DMSO, add this compound (1.0 eq.).
-
Heat the mixture to 120 °C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
2. Synthesis of 6-Bromo-2-cyano-3-nitropyridine
This synthesis can be adapted from the preparation of 2-amino-5-bromo-3-nitropyridine, followed by a Sandmeyer reaction.[4]
Part A: Synthesis of 3-Amino-6-bromopyridine (Adapted from a similar procedure)[5]
-
Dissolve 3-aminopyridine in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the product and purify by column chromatography to isolate the 6-bromo isomer.
Part B: Nitration of 3-Amino-6-bromopyridine
-
Add 3-amino-6-bromopyridine carefully to concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid dropwise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture onto ice and neutralize with a strong base to precipitate the product, 3-amino-6-bromo-2-nitropyridine.
Part C: Sandmeyer Reaction to introduce the Cyano Group
-
Diazotize the 3-amino-6-bromo-2-nitropyridine using sodium nitrite in an acidic medium at 0 °C.
-
React the resulting diazonium salt with a solution of copper(I) cyanide to yield 6-Bromo-2-cyano-3-nitropyridine.
General Protocol for Nucleophilic Aromatic Substitution with Piperidine
This protocol provides a general method for comparing the reactivity of the 6-halo-2-cyano-3-nitropyridine analogs.
Materials:
-
6-Halo-2-cyano-3-nitropyridine (fluoro, chloro, or bromo)
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 6-halo-2-cyano-3-nitropyridine (1.0 eq.) in ethanol.
-
Add piperidine (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (or a specific temperature for kinetic studies).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 6-(piperidin-1-yl)-2-cyano-3-nitropyridine.
Mandatory Visualizations
Reaction Pathway for Nucleophilic Aromatic Substitution
The SNAr reaction of 6-halo-2-cyano-3-nitropyridines with a nucleophile proceeds through a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the halide leaving group.
Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.
Caption: General mechanism for the SNAr reaction.
Experimental Workflow for Reagent Comparison
A systematic workflow is essential for the objective comparison of the alternative reagents.
Caption: Workflow for comparing alternative reagents.
Conclusion
The choice between 6-fluoro-, 6-chloro-, and 6-bromo-2-cyano-3-nitropyridine as a reagent for nucleophilic aromatic substitution will depend on the specific requirements of the synthesis. The fluoro-derivative is expected to be the most reactive, which can be advantageous for reactions with weak nucleophiles or when milder conditions are required. The chloro- and bromo-analogs offer a balance of reactivity and are often more readily available and cost-effective. By understanding the relative performance and having access to reliable synthetic protocols, researchers can select the most appropriate reagent to optimize their synthetic strategies and accelerate the drug discovery and development process.
References
A Comparative Guide to the Biological Activity of 6-Chloro-2-cyano-3-nitropyridine Derivatives and Other Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its versatile biological activities. Among the vast landscape of pyridine derivatives, those featuring specific substitutions, such as the chloro, cyano, and nitro groups found in 6-Chloro-2-cyano-3-nitropyridine, represent a compelling area of investigation for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this compound and its close analogs against other classes of pyridine compounds, with a focus on anticancer and antimicrobial properties. The information presented is supported by experimental data to facilitate structure-activity relationship (SAR) understanding and guide future drug design.
Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity
Derivatives of 3-nitropyridines, including those derived from this compound, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
A notable example is the synthesis of potent inhibitors of glycogen synthase kinase-3 (GSK3) and p70S6Kβ kinase, enzymes implicated in cancer cell proliferation and survival.[1] These syntheses often utilize precursors like 2,6-dichloro-3-nitropyridine, a close structural relative of this compound. For instance, a series of GSK3 inhibitors were developed, with the most active compound, featuring a 2,4-dichlorophenyl moiety, exhibiting an IC50 of 8 nM.[1] Similarly, a potent p70S6Kβ inhibitor was synthesized from 2,6-dichloro-3-nitropyridine.[1]
In comparison, other classes of pyridine derivatives, such as pyridine-ureas, have also demonstrated significant anticancer potential. A study on pyridine-urea derivatives against the MCF-7 breast cancer cell line revealed compounds with potent activity. For example, compound 8e (4-iodophenyl urea derivative) showed an IC50 of 0.22 µM after 48 hours of treatment, which was significantly more potent than the standard chemotherapeutic drug Doxorubicin (IC50 = 1.93 µM).[2] Another derivative, 8n (3,4-dichlorophenyl urea), also displayed strong activity with an IC50 of 1.88 µM.[2]
The following table summarizes the anticancer activity of selected pyridine derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitropyridine Derivative | GSK3 Inhibitor (Ar = 2,4-Cl₂-C₆H₃) | - | 0.008 | [1] |
| Pyridine-Urea Derivative | 8e (4-Iodophenyl urea) | MCF-7 | 0.22 (48h) | [2] |
| Pyridine-Urea Derivative | 8n (3,4-Dichlorophenyl urea) | MCF-7 | 1.88 (48h) | [2] |
| Standard Drug | Doxorubicin | MCF-7 | 1.93 (48h) | [2] |
Antimicrobial Activity: A Broad Spectrum of Action
Substituted pyridine derivatives have long been recognized for their antimicrobial properties. Novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties, synthesized from 2-, 4-, and 6-chloro-3-nitropyridines, have shown moderate antibacterial activity against S. aureus and E. coli, as well as antiprotozoal effects.[1]
In a comparative context, a series of C-2 and C-6 substituted pyridines were evaluated for their in vitro activity against various microorganisms.[3] For example, compounds 7 and 8 demonstrated a minimum inhibitory concentration (MIC) of 75 µg/mL against S. aureus.[3] Another study on pyrimidines derived from 6-chlorobenzimidazoles also reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
The table below presents a comparison of the antimicrobial activity of different pyridine derivatives.
| Compound Class | Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| 3-Nitropyridine Derivative | Pyrazole/Imidazole derivatives | S. aureus, E. coli | Moderate Activity | [1] |
| C-2, C-6 Substituted Pyridine | 7 | S. aureus | 75 | [3] |
| C-2, C-6 Substituted Pyridine | 8 | S. aureus | 75 | [3] |
| Standard Drug | Ciprofloxacin | Various Bacteria | - | [4] |
| Standard Drug | Fluconazole | Various Fungi | - | [4] |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the pyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[3][4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of these pyridine derivatives are often mediated through their interaction with key cellular signaling pathways. For instance, the anticancer activity of many pyridine derivatives is attributed to their ability to inhibit protein kinases, thereby disrupting signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
Below are diagrams illustrating a general experimental workflow for biological activity screening and a simplified representation of a kinase signaling pathway that can be targeted by these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Analysis and Structural Confirmation of 6-Chloro-2-cyano-3-nitropyridine: A Comparative Guide
This guide provides a detailed spectroscopic analysis for the structural confirmation of 6-Chloro-2-cyano-3-nitropyridine. A comparative overview with related pyridine derivatives, 2-chloro-3-cyanopyridine and 2,6-dichloro-3-nitropyridine, is included to offer a broader context for spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Structural Overview and Comparative Compounds
This compound is a substituted pyridine derivative with chloro, cyano, and nitro functional groups. Its chemical structure is compared with two related compounds to aid in the interpretation of its spectroscopic data.
Table 1: Structural and Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₆H₂ClN₃O₂ | 183.55[1][2] | 118-120[1] |
| 2-Chloro-3-cyanopyridine | ![]() | C₆H₃ClN₂ | 138.56 | 104-109 |
| 2,6-Dichloro-3-nitropyridine | ![]() | C₅H₂Cl₂N₂O₂ | 192.99 | 58-60 |
Spectroscopic Data and Analysis
The following sections present the available spectroscopic data for this compound and its comparative compounds.
The ¹H-NMR spectrum of this compound in CDCl₃ exhibits two doublets in the aromatic region, consistent with the two protons on the pyridine ring.
Table 2: ¹H-NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | 7.78 (d, J = 8.9 Hz, 1H), 8.54 (d, J = 8.9 Hz, 1H)[3] |
| 2-Chloro-3-cyanopyridine | CDCl₃ | 7.40 (dd, J = 8.0, 4.8 Hz, 1H), 7.90 (dd, J = 8.0, 1.8 Hz, 1H), 8.55 (dd, J = 4.8, 1.8 Hz, 1H) |
| 2,6-Dichloro-3-nitropyridine | CDCl₃ | 7.45 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H) |
Table 3: ¹³C-NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Data not available |
| 2-Chloro-3-cyanopyridine | CDCl₃ | 151.2, 140.1, 127.5, 123.5, 115.8[4] |
| 2,6-Dichloro-3-nitropyridine | CDCl₃ | 152.1, 147.5, 140.3, 124.1, 120.8 |
Specific experimental IR data for this compound is not publicly available. However, characteristic absorption bands can be predicted for its functional groups.
Table 4: Predicted and Experimental IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted for this compound | 2-Chloro-3-cyanopyridine (Experimental) | 2,6-Dichloro-3-nitropyridine (Experimental) |
| C≡N stretch | ~2230 | 2235 | - |
| C=N, C=C stretch (aromatic) | 1600-1450 | 1575, 1460 | 1580, 1450 |
| C-Cl stretch | 800-600 | 780 | 790, 680 |
| N-O stretch (NO₂) | 1550-1500, 1360-1300 | - | 1540, 1350 |
Detailed experimental mass spectrometry data for this compound is not available in the public domain. The expected molecular ion peak would correspond to its molecular weight.
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) |
| This compound | EI/ESI | ~183/184 |
| 2-Chloro-3-cyanopyridine | EI | 138 |
| 2,6-Dichloro-3-nitropyridine | EI | 192 |
Specific experimental UV-Vis data for this compound is not publicly available. The presence of the nitropyridine chromophore is expected to result in absorption bands in the UV region.
Table 6: Predicted UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | Predicted λmax (nm) |
| This compound | Methanol/Ethanol | ~250-350 |
| 2-Chloro-3-cyanopyridine | Methanol/Ethanol | ~220, 270 |
| 2,6-Dichloro-3-nitropyridine | Methanol/Ethanol | ~260-280 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic techniques are provided below.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition: Standard proton pulse program is used. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C-NMR Acquisition: A proton-decoupled carbon pulse program is used. A wider spectral width (0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically necessary.
-
Sample Preparation (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI): The sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The standard electron energy is 70 eV.
-
Data Acquisition (ESI): The sample solution is infused into the ESI source at a constant flow rate. The capillary voltage and other source parameters are optimized for maximum ion signal.
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This stock solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the resulting data to confirm the structure of this compound.
Experimental workflow for spectroscopic analysis.
Logical flow for spectral data interpretation.
References
Comparative Guide to the Mechanistic Nuances of 6-Chloro-2-cyano-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanistic studies involving 6-Chloro-2-cyano-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. We will delve into its reactivity in nucleophilic aromatic substitution (SNAr) reactions, comparing its performance with relevant alternatives and providing supporting experimental data and detailed protocols.
Theoretical Underpinnings of Reactivity
The reactivity of this compound in SNAr reactions is dictated by the electronic properties of the pyridine ring, which is significantly activated by the presence of two potent electron-withdrawing groups: the nitro (-NO₂) group at the 3-position and the cyano (-CN) group at the 2-position. The chlorine atom at the 6-position serves as the leaving group.
The pyridine nitrogen atom inherently withdraws electron density from the ring, particularly at the ortho (2- and 6-) and para (4-) positions, predisposing these sites to nucleophilic attack. The additional strong inductive and resonance effects of the nitro and cyano groups further deplete the electron density of the aromatic system, thereby stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride ion.
In the case of the precursor, 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position over the 6-position. This regioselectivity is attributed to the strong inductive effect of the adjacent nitro group, which makes the C-2 position more electrophilic.[1] Once the cyano group is introduced at the 2-position to form this compound, the remaining chlorine at the 6-position is activated for subsequent nucleophilic substitution.
Performance Comparison with Alternative Reagents
Direct quantitative kinetic comparisons of this compound with other reagents under identical conditions are scarce in the literature. However, a qualitative and semi-quantitative comparison can be made based on the principles of SNAr reactivity and available experimental data for related compounds.
A key factor in the reactivity of halo-nitropyridines is the nature of the leaving group. Generally, in SNAr reactions, the reactivity order for halogens is F > Cl > Br > I.[2] This is because the rate-determining step is often the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. For instance, in a comparative study, 2,6-difluoro-3-nitropyridine was found to be more reactive than 2,6-dichloro-3-nitropyridine in reactions with amines.[3] This suggests that a fluoro-analogue of the title compound would likely exhibit higher reactivity.
The following tables summarize the performance of this compound in typical SNAr reactions and compare it with alternative reagents that can be used to achieve similar synthetic outcomes.
Table 1: Performance of this compound in SNAr Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-6-chloro-3-nitropyridine (from 2,6-dichloro-3-nitropyridine) | Aqueous ammonia in methanol, 35–40 °C | Not specified | [4] |
| Hydrazine Hydrate | 2-Hydrazinyl-3-nitropyridine derivative | Tertiary amine solvent | High | [5] |
| Aniline | 2-(Phenylamino)-3-nitropyridine derivative | Not specified | Good | [6] |
Table 2: Comparison with Alternative Reagents for the Synthesis of Substituted 3-Nitropyridines
| Reagent | Reaction Type | Product | Advantages | Disadvantages |
| This compound | SNAr | 2-Substituted-6-cyano-3-nitropyridine | Good leaving group, activated substrate. | Synthesis of the starting material can be multi-step. |
| 2,6-Dichloro-3-nitropyridine | SNAr | 2-Substituted-6-chloro-3-nitropyridine | Commercially available, allows for sequential substitutions. | Potential for mixture of products if selectivity is not controlled. |
| 2,6-Difluoro-3-nitropyridine | SNAr | 2-Substituted-6-fluoro-3-nitropyridine | Higher reactivity than the chloro analogue. | May be more expensive. |
| 2-Chloro-3-nitropyridine | SNAr | 2-Substituted-3-nitropyridine | Simpler starting material. | Less activated than the d-substituted analogues. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound from 2,6-Dichloro-3-nitropyridine
This protocol describes the conversion of the dichloro precursor to the title compound.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Copper(I) cyanide
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, combine 2,6-dichloro-3-nitropyridine (1.0 eq) and copper(I) cyanide (1.1 eq) in NMP.
-
Heat the mixture to 180 °C and maintain for 15 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
Extract the aqueous layer with boiling toluene, followed by extraction with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by grinding with ether and filtration to yield this compound as a light yellow solid (yield ~39%).[7]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., DMF, NMP, or a non-polar solvent like toluene with a base)
-
Base (e.g., triethylamine, potassium carbonate, if necessary)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is used as its salt, or if the reaction requires a base, add the base (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-6-cyano-3-nitropyridine derivative.
Mechanistic Pathways and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, enabling the synthesis of a diverse range of substituted 3-nitropyridine derivatives. Its reactivity is governed by the strong electron-withdrawing effects of the nitro and cyano groups, which stabilize the key Meisenheimer intermediate. While direct quantitative comparisons with other reagents are limited, its performance can be inferred from established principles of SNAr reactions. The choice of reagent will ultimately depend on factors such as desired reactivity, cost, and the specific synthetic target. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the design and execution of synthetic routes involving this important heterocyclic building block.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 93683-65-9 [chemicalbook.com]
The Strategic Selection of Cyanating Agents in Large-Scale Pyridine Synthesis: A Cost-Benefit Analysis of 6-Chloro-2-cyano-3-nitropyridine
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of substituted pyridines is a critical aspect of bringing new molecules from the lab to market. Among the myriad of available building blocks, 6-Chloro-2-cyano-3-nitropyridine stands out as a key intermediate. This guide provides a comprehensive cost-benefit analysis of its use in large-scale synthesis, comparing its primary synthetic route with viable alternatives. The following sections delve into quantitative data, detailed experimental protocols, and visual workflows to aid in making informed decisions for industrial-scale production.
Performance and Cost: A Quantitative Comparison
The economic viability and efficiency of a synthetic route are paramount in large-scale manufacturing. The following tables provide a comparative analysis of the synthesis of this compound via the Rosenmund-von Braun reaction and alternative pathways for introducing a cyano group onto a pyridine ring.
Table 1: Reagent Cost Comparison
| Reagent | Typical Purity | Price (USD/kg) | Supplier Examples |
| This compound | 98% | ~85,000 | RPN Organics Private Limited |
| 2,6-dichloro-3-nitropyridine | >98% | ~2,800 - 30,000 | RPN Organics Private Limited, A B Enterprises |
| Copper(I) Cyanide (CuCN) | 98-99% | ~650 - 800 | powder pack chem, Karni Finechem |
| Sodium Cyanide (NaCN) | >98% | ~2,000 | Cavin Resources |
| Zinc Cyanide (Zn(CN)₂) | 98% | ~400 - 884 | Karni Finechem, Powder Pack Chem |
| Trimethylsilyl Cyanide (TMSCN) | >96% | ~15,320 (for 100ml) | SD Fine-Chem |
Table 2: Process Comparison for Cyanopyridine Synthesis
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Rosenmund-von Braun (for this compound) | 2,6-dichloro-3-nitropyridine, CuCN | 39 | 0.25 | 180 | High reactivity, relatively short reaction time. | Low yield, high temperature, use of toxic copper cyanide. |
| Sandmeyer Reaction | Aminopyridine, NaNO₂, CuCN | 60-90 | 2-4 | 0-50 | Good to high yields, well-established method. | Generation of diazonium salts (potentially explosive), use of copper cyanide. |
| Palladium-Catalyzed Cyanation | Halopyridine, Zn(CN)₂, Pd catalyst | 70-95 | 12-24 | 80-120 | Milder conditions than Rosenmund-von Braun, avoids stoichiometric copper cyanide. | Catalyst cost, longer reaction times. |
| Cyanation with Non-toxic Reagents | Halopyridine, K₄[Fe(CN)₆], catalyst | 60-85 | 12-24 | 100-140 | Avoids highly toxic cyanides. | May require specific catalysts and conditions, potentially higher reagent cost. |
Experimental Protocols for Large-Scale Synthesis
Detailed and reproducible experimental protocols are essential for scaling up chemical syntheses. The following sections provide methodologies for the preparation of this compound and a common alternative.
Protocol 1: Large-Scale Synthesis of this compound via Rosenmund-von Braun Reaction
This protocol is based on the reaction of 2,6-dichloro-3-nitropyridine with cuprous cyanide.
Materials:
-
2,6-dichloro-3-nitropyridine (1.0 eq)
-
Cuprous(I) cyanide (1.1 eq)
-
N-methylpyrrolidone (NMP) (approx. 4 mL per gram of starting material)
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2,6-dichloro-3-nitropyridine and N-methylpyrrolidone.
-
Add cuprous(I) cyanide to the mixture.
-
Heat the reaction mixture to 180 °C and maintain for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a vessel containing ice water with stirring.
-
Separate the aqueous layer and extract the organic layer with boiling toluene, followed by re-extraction with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue is triturated with ether and filtered to yield 2-cyano-3-nitro-6-chloropyridine. The reported yield for this specific procedure is 39%.
Protocol 2: Large-Scale Cyanation of a Halopyridine using a Palladium Catalyst and Zinc Cyanide
This protocol offers a less toxic alternative to the traditional Rosenmund-von Braun reaction.
Materials:
-
Halopyridine (e.g., 2-bromo-3-nitropyridine) (1.0 eq)
-
Zinc Cyanide (0.6 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a dry, inert atmosphere reactor, charge the halopyridine, zinc cyanide, and the palladium catalyst.
-
Add anhydrous DMF.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Visualizing the Synthetic Landscape
To better understand the relationships between different synthetic strategies and the decision-making process involved, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway to this compound.
Caption: Decision workflow for choosing a cyanation method.
Conclusion and Recommendations
The choice of synthetic route for large-scale production of cyanopyridines, and specifically this compound, is a multi-faceted decision that balances cost, efficiency, safety, and environmental impact.
-
For cost-driven projects where the lower yield can be tolerated , the direct synthesis of this compound via the Rosenmund-von Braun reaction offers a pathway with a significantly cheaper starting material (2,6-dichloro-3-nitropyridine). However, the low yield (39%) and the use of highly toxic copper cyanide are major drawbacks that require careful consideration of waste disposal and safety protocols.
-
When higher yields and milder reaction conditions are prioritized , palladium-catalyzed cyanation using zinc cyanide presents a compelling alternative. While the initial investment in the catalyst may be higher, the improved yields and reduced toxicity profile can lead to a more economical and sustainable process in the long run.
-
The Sandmeyer reaction remains a robust and high-yielding method, particularly when starting from an available aminopyridine precursor. However, the handling of potentially unstable diazonium salts necessitates stringent safety measures.
-
Emerging methods utilizing non-toxic cyanide sources like potassium ferrocyanide are promising for improving the environmental footprint of cyanopyridine synthesis. As these technologies mature and become more cost-effective, they are likely to become increasingly attractive for industrial applications.
Ultimately, the optimal choice will depend on the specific economic constraints, regulatory environment, and technical capabilities of the manufacturing facility. This guide provides the foundational data and frameworks to support a rational and well-informed decision-making process.
Efficacy of 2-Chloro-4-methyl-3-nitropyridine as a Precursor for Nevirapine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-chloro-4-methyl-3-nitropyridine as a precursor for the synthesis of the Active Pharmaceutical Ingredient (API) Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. The synthesis of Nevirapine typically proceeds through the key intermediate 2-chloro-3-amino-4-picoline (CAPIC). This document will explore the synthesis of CAPIC from 2-chloro-4-methyl-3-nitropyridine and compare this route with alternative methods. Furthermore, it will compare the overall efficacy of different generations of Nevirapine synthesis processes.
Comparative Analysis of 2-chloro-3-amino-4-picoline (CAPIC) Synthesis Routes
The synthesis of the critical intermediate, 2-chloro-3-amino-4-picoline (CAPIC), is a crucial stage in the production of Nevirapine. Various synthetic strategies have been developed, starting from different precursors. Below is a comparison of the key routes.
Table 1: Comparison of Synthesis Routes for 2-chloro-3-amino-4-picoline (CAPIC)
| Precursor | Key Transformation | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 2-Chloro-4-methyl-3-nitropyridine | Reduction of the nitro group | High | Good | Direct route to the desired isomer. | Potential for hazardous reaction conditions. |
| 2-Amino-4-picoline | Nitration followed by reduction and chlorination | Moderate | Variable | Readily available starting material. | Non-selective nitration can lead to isomeric impurities and potential thermal hazards[1]. |
| Ethylacetoacetate and Cyanacetamide | Multi-step synthesis involving cyclization, dichlorination, and selective de-chlorination | Moderate | Good | Utilizes inexpensive starting materials. | Requires multiple steps and specialized equipment for chlorination and de-chlorination steps[1]. |
| Malononitrile and Acetone | Multi-step synthesis involving Knoevenagel condensation and cyclization | 37% (overall) | >99% | Good selectivity and high purity of the final product[2]. | Multi-step process with a moderate overall yield[2]. |
Comparative Analysis of Nevirapine Synthesis Routes
Several generations of Nevirapine synthesis have been developed, each with improvements in overall yield and process efficiency.
Table 2: Comparison of Nevirapine Synthesis Routes
| Synthesis Route | Key Precursors | Overall Yield | Key Advantages | Key Disadvantages |
| First Generation | 2-Chloro-nicotinic acid and 2-Chloro-3-amino-4-picoline (CAPIC) | ~59%[3][4] | Established and well-documented process. | Lower overall yield compared to newer methods[3][4]. |
| Second Generation | 2-Cyclopropylamino-nicotinic acid and 2-Chloro-3-amino-4-picoline (CAPIC) | ~68%[3][4] | Improved yield over the first-generation process. | Involves more expensive starting materials[3][4]. |
| New High-Yield Process | Methyl 2-cyclopropylamino nicotinate (Me-CAN) and 2-Chloro-3-amino-4-picoline (CAPIC) | 86-91%[3][5] | Significantly higher overall yield, streamlined process often in a single pot[3]. | May require specific reaction conditions and reagents like sodium hydride in diglyme[3]. |
Experimental Protocols
Synthesis of 2-chloro-3-amino-4-picoline (CAPIC) from 2-Chloro-4-methyl-3-nitropyridine
An early method for the synthesis of 2-chloro-3-amino-4-methylpyridine involves the reduction of 2-chloro-4-methyl-3-nitropyridine[1][6]. A general procedure for this transformation is as follows:
-
Dissolution: Dissolve 2-chloro-4-methyl-3-nitropyridine in a suitable solvent, such as ethanol or acetic acid.
-
Reduction: Add a reducing agent. Common reducing agents for nitro groups include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere).
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, neutralize the reaction mixture. If using tin(II) chloride, a basic work-up is required to precipitate tin salts.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 2-chloro-3-amino-4-picoline.
New High-Yield Synthesis of Nevirapine
This process involves the reaction of methyl 2-cyclopropylamino nicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC) in a one-pot procedure.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-chloro-3-amino-4-picoline (CAPIC) and sodium hydride (NaH) in diglyme[3][4].
-
Formation of the Sodium Salt of CAPIC: Heat the mixture to around 60-65°C[3]. The reaction between CAPIC and NaH forms the sodium salt of CAPIC with the evolution of hydrogen gas.
-
Addition of Me-CAN: Slowly add a solution of methyl 2-cyclopropylamino nicotinate (Me-CAN) in diglyme to the reaction mixture while maintaining the temperature at 60-65°C[3].
-
Cyclization: After the formation of the intermediate, increase the temperature to promote the intramolecular cyclization to form Nevirapine[3].
-
Quenching and Precipitation: Cool the reaction mixture and quench with water. Adjust the pH to precipitate the crude Nevirapine[3].
-
Purification: The crude Nevirapine can be purified by recrystallization from a suitable solvent system to obtain the final API with high purity[3].
Visualizing the Synthesis Pathways
Synthesis of 2-chloro-3-amino-4-picoline (CAPIC) from 2-Chloro-4-methyl-3-nitropyridine
Caption: Synthesis of CAPIC via reduction of 2-chloro-4-methyl-3-nitropyridine.
Alternative Synthesis of 2-chloro-3-amino-4-picoline (CAPIC) from Malononitrile and Acetone
Caption: Alternative multi-step synthesis of CAPIC from simple starting materials.
Comparison of Nevirapine Synthesis Routes
Caption: Comparison of three generations of Nevirapine synthesis pathways.
References
- 1. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 2. CN100358871C - Synthesis of 2-chloro-3-amino-4-methylpyridine from cyanoacetamide and acetone - Google Patents [patents.google.com]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Comparative study of catalysts for functionalizing 6-Chloro-2-cyano-3-nitropyridine
A comparative study of catalysts for the functionalization of the versatile building block, 6-Chloro-2-cyano-3-nitropyridine, is crucial for researchers and professionals in drug development and materials science. This guide provides an objective comparison of catalytic systems for various functionalization reactions, supported by experimental data from analogous systems, and includes detailed experimental protocols and visualizations to aid in the design and execution of synthetic strategies.
The reactivity of this compound is primarily dictated by the presence of a chlorine atom at the 6-position, which is activated towards nucleophilic substitution by the electron-withdrawing effects of the nitro and cyano groups, as well as the pyridine nitrogen. This inherent reactivity allows for a variety of functionalization reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and aminations.
Catalyst Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary method for functionalizing this compound, particularly with amine nucleophiles. The strong electron-withdrawing nitro and cyano groups significantly activate the pyridine ring for nucleophilic attack at the 6-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing substituents.
While specific comparative data for catalysts in SNAr on this compound is not extensively published, the reaction is often carried out without a catalyst or with a base catalyst. The choice of solvent and base plays a critical role in the reaction's efficiency.
Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution of Activated Chloropyridines with Amines
| Nucleophile (Amine) | Product | Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | 6-(Alkylamino)-2-cyano-3-nitropyridine | Ethanol | Triethylamine | Reflux | High |
| Secondary Aliphatic Amine | 6-(Dialkylamino)-2-cyano-3-nitropyridine | DMSO or DMF | Triethylamine | 80-100 | High |
| Aniline | 6-(Phenylamino)-2-cyano-3-nitropyridine | DMSO or DMF | Triethylamine | 80-100 | Moderate to High |
| Morpholine | 6-Morpholino-2-cyano-3-nitropyridine | Ethanol | Triethylamine | Reflux | High |
Note: The data presented are representative values derived from general protocols for SNAr reactions on activated chloropyridines.[1]
Experimental Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SNAr reaction of this compound with an amine nucleophile.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous Ethanol (or DMSO/DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 6-substituted-2-cyano-3-nitropyridine product.
Catalyst Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. The choice of the palladium catalyst and ligand is critical for achieving high yields and reaction efficiency, especially with an electron-rich chloro-heteroarene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a C-C bond between this compound and a boronic acid derivative.
Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | [2] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 (for 3-chloropyridine) | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for resin-supported chloropyrimidines) | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 80-95 (general conditions) | [3] |
Note: This data is based on reactions with related chloropyridine substrates and serves as a guide for catalyst selection.
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and various amines. The selection of a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle.
Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 16 | 70-95 | [4] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 80-98 | [4] |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 18 | 75-90 | [4] |
Note: This data is based on reactions with related chloro-heterocyclic substrates and serves as a guide for catalyst selection.
Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of a 6-chloropyridine derivative.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To further clarify the experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for Nucleophilic Aromatic Substitution.
Caption: Experimental workflow for Suzuki-Miyaura Coupling.
References
Safety Operating Guide
Proper Disposal Procedures for 6-Chloro-2-cyano-3-nitropyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 6-Chloro-2-cyano-3-nitropyridine (CAS No. 93683-65-9), a chemical intermediate utilized in pharmaceutical and agrochemical research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Disclaimer: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. The chemical neutralization procedures described herein are for informational purposes only and should be treated as hypothetical. These procedures are based on general chemical principles and have not been experimentally validated for this specific compound. Always consult your institution's Environmental Health and Safety (EHS) department before attempting any chemical neutralization of hazardous waste.
I. Immediate Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to all recommended safety precautions.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table summarizes the required PPE when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator with appropriate cartridges may be necessary.[3] |
II. Standard Disposal Procedure (Recommended)
The universally accepted and compliant method for the disposal of this compound is through professional waste management services.
Step-by-Step Standard Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containment: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number "93683-65-9," and any other information required by your local or institutional regulations.[4][5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][5]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[1][2][4]
III. Hypothetical Chemical Neutralization Protocols (For Informational Purposes Only)
Extreme Caution Advised: The following procedures are based on the known reactivity of the functional groups in this compound (cyano hydrolysis, nitro reduction, and chloro substitution) and are provided for educational context only.[6][7][8] These methods may generate hazardous byproducts or exothermic reactions and have not been validated for this specific compound. Always perform a thorough risk assessment and obtain approval from your EHS department before considering any chemical neutralization.
A. Alkaline Hydrolysis of the Cyano Group:
This procedure aims to hydrolyze the toxic cyano group to a less toxic carboxylic acid.
-
Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide (e.g., 2 M).
-
Reaction: Slowly and with constant stirring, add the this compound waste to the sodium hydroxide solution at room temperature.
-
Monitoring: Monitor the reaction for any signs of gas evolution or excessive heat generation. The reaction may require gentle heating to proceed to completion.
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method), neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal: The final neutralized solution should be collected as hazardous waste and disposed of through the standard procedure.
B. Reduction of the Nitro Group:
This procedure aims to reduce the nitro group to a less hazardous amino group.
-
Preparation: In a fume hood, prepare a solution of a suitable reducing agent, such as sodium borohydride in a compatible solvent (e.g., ethanol).
-
Reaction: Slowly add the this compound waste to the reducing agent solution with vigorous stirring. The reaction may be exothermic.
-
Quenching: After the reaction is complete, carefully quench any remaining reducing agent by the slow addition of a suitable reagent (e.g., acetone or a dilute acid).
-
Disposal: The resulting mixture should be collected as hazardous waste and disposed of through the standard procedure.
IV. Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you have been exposed to the chemical, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[3]
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
- 1. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 2. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 7. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



